molecular formula C5H12N2S B092020 N,N'-Diethylthiourea CAS No. 105-55-5

N,N'-Diethylthiourea

Cat. No.: B092020
CAS No.: 105-55-5
M. Wt: 132.23 g/mol
InChI Key: FLVIGYVXZHLUHP-UHFFFAOYSA-N
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Description

N,N'-diethylthiourea is thiourea in which each nitrogen carries an ethyl substituent. It has a role as an allergen.
Buff solid or white powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethylthiourea
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InChI

InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8)
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InChI Key

FLVIGYVXZHLUHP-UHFFFAOYSA-N
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Canonical SMILES

CCNC(=S)NCC
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Molecular Formula

C5H12N2S
Record name N,N'-DIETHYLTHIOUREA
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DSSTOX Substance ID

DTXSID8020466
Record name N,N'-Diethylthiourea
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Molecular Weight

132.23 g/mol
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Physical Description

Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline]
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Boiling Point

Decomposes (NTP, 1992)
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE.
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Vapor Pressure

0.24 [mmHg]
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Color/Form

BUFF SOLID

CAS No.

105-55-5
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Melting Point

291 °F (NTP, 1992), 68-71 °C
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Foundational & Exploratory

N,N'-Diethylthiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 105-55-5

This technical guide provides an in-depth overview of N,N'-Diethylthiourea (DETU), a significant organosulfur compound. The document details its chemical and physical properties, synthesis methodologies, key applications, and safety and toxicological data. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require comprehensive technical information on this compound.

Chemical and Physical Properties

This compound is a symmetrically disubstituted thiourea derivative.[1] At room temperature, it exists as a white to off-white or buff-colored crystalline solid.[2][3] It is stable under normal ambient conditions but may be sensitive to air and is incompatible with strong oxidizing agents.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 105-55-5[2][4][5]
Molecular Formula C₅H₁₂N₂S[2][5]
Molecular Weight 132.23 g/mol [1][3][5]
Appearance White to off-white/buff crystalline solid/powder[2][3][6]
Melting Point 70 - 80 °C (167 - 174.2 °F)[2][4]
Boiling Point 180-182°C (Decomposes)[2][6]
Density 1.12 g/cm³[1][7]
Solubility in Water 38 - 42 g/L at 20 °C[1][2]
Solubility (Organic) Soluble in ethanol, ether, acetone, methanol, ethyl acetate[2][3][6]
InChIKey FLVIGYVXZHLUHP-UHFFFAOYSA-N[1]
pH 7 (for a 38 g/L aqueous solution at 20°C)[2]

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of ethylamine with carbon disulfide.[6][8] An alternative method is the reaction between ethyl isothiocyanate and ethylamine.[2]

Experimental Protocol: Synthesis from Ethylamine and Carbon Disulfide

This protocol is based on the general synthesis method for symmetrical N,N'-disubstituted thioureas.

Materials and Equipment:

  • Ethylamine (aqueous solution, e.g., 70%)

  • Carbon Disulfide (CS₂)

  • Deionized Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Dropping funnel

  • Ice bath for cooling

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the aqueous solution of ethylamine (2.0 equivalents).

  • Addition of Carbon Disulfide: Cool the flask in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise from a dropping funnel while stirring the ethylamine solution vigorously. The reaction is exothermic and the temperature should be controlled.

  • Reaction Conditions: After the complete addition of carbon disulfide, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the reaction mixture to 40-50°C and maintain this temperature for 2-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with cold deionized water to remove any unreacted starting materials and by-products.

  • Drying: Dry the purified product under a vacuum at a low temperature.

G Synthesis of this compound EA Ethylamine (2 eq.) Reaction Reaction Vessel (Aqueous Medium, 40-50°C) EA->Reaction + CS2 Carbon Disulfide (1 eq.) CS2->Reaction + DETU This compound Reaction->DETU Forms H2S Hydrogen Sulfide (by-product) Reaction->H2S Releases G Proposed Mechanism of Thyroid Toxicity DETU This compound Exposure TPX Thyroid Peroxidase (TPX) Enzyme DETU->TPX Inhibits TH_Synth Thyroid Hormone Synthesis (T3/T4) TPX->TH_Synth Catalyzes TH_Levels Decreased Circulating Thyroid Hormones TH_Synth->TH_Levels Leads to Pituitary Pituitary Gland TH_Levels->Pituitary Negative Feedback (Reduced) TSH Increased TSH Secretion Pituitary->TSH Stimulates Thyroid Chronic Thyroid Stimulation TSH->Thyroid Stimulates Tumor Thyroid Hyperplasia & Tumors Thyroid->Tumor Leads to G HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation (Stock & Working Solutions) Injection Inject into HPLC System StdPrep->Injection CalCurve Calibration Curve Construction StdPrep->CalCurve SamplePrep Sample Preparation (Extraction/Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~235 nm) Separation->Detection PeakID Peak Identification & Integration Detection->PeakID PeakID->CalCurve Quant Quantification of Analyte PeakID->Quant CalCurve->Quant

References

An In-depth Technical Guide on the Molecular Structure and Bonding of N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of N,N'-Diethylthiourea, a compound of interest in various industrial and research applications. The following sections detail its synthesis, spectroscopic characterization, and a thorough analysis of its crystal and molecular structure based on X-ray diffraction data.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₅H₁₂N₂S, has been determined by single-crystal X-ray diffraction. The molecule consists of a central thiourea core with two ethyl substituents attached to the nitrogen atoms.

The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. This key interaction plays a significant role in the packing of the molecules in the solid state.

Below is a diagram illustrating the molecular structure of this compound.

molecular_structure Molecular Structure of this compound S S C1 C1 C1->S N1 N1 C1->N1 N2 N2 C1->N2 C2 C2 N1->C2 H1 H(N1) N1->H1 C4 C4 N2->C4 H2 H(N2) N2->H2 C3 C3 C2->C3 H_C2_1 H H_C2_2 H H_C3_1 H H_C3_2 H H_C3_3 H C5 C5 C4->C5 H_C4_1 H H_C4_2 H H_C5_1 H H_C5_2 H H_C5_3 H

Caption: Molecular structure of this compound.

Bond Lengths

The intramolecular bond lengths of this compound are summarized in the table below. The values are typical for a thiourea derivative, with the C=S double bond and C-N single bonds forming the core of the molecule.

BondLength (Å)
S1 - C11.683(2)
N1 - C11.341(3)
N2 - C11.335(3)
N1 - C21.463(3)
C2 - C31.512(4)
N2 - C41.467(3)
C4 - C51.509(4)
Bond Angles

The bond angles within the this compound molecule are presented in the following table. The geometry around the central carbon atom (C1) is trigonal planar, as expected.

AtomsAngle (°)
N1 - C1 - S1121.5(2)
N2 - C1 - S1122.2(2)
N1 - C1 - N2116.3(2)
C1 - N1 - C2124.9(2)
N1 - C2 - C3111.4(2)
C1 - N2 - C4125.2(2)
N2 - C4 - C5111.2(2)
Torsion Angles

Key torsion angles that define the conformation of the ethyl groups relative to the thiourea plane are listed below.

AtomsAngle (°)
S1 - C1 - N1 - C2-177.9(2)
N2 - C1 - N1 - C22.1(4)
C1 - N1 - C2 - C3-88.9(3)
S1 - C1 - N2 - C4-179.3(2)
N1 - C1 - N2 - C41.8(4)
C1 - N2 - C4 - C587.1(3)

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of ethylamine with carbon disulfide.[1] A general procedure is as follows:

Materials and Equipment:

  • Ethylamine (aqueous solution)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of ethylamine (2.0 equivalents) and ethanol.

  • While stirring the ethylamine solution at room temperature, slowly add carbon disulfide (1.0 equivalent) dropwise. An exothermic reaction may occur, and cooling may be necessary to control the reaction rate.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature with continuous stirring for several hours.

  • Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or benzene, to obtain pure this compound.

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound can be obtained using the following general protocol:

Crystal Growth:

  • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in a suitable solvent, such as ethanol or a mixture of solvents.

Data Collection:

  • A suitable crystal is mounted on a goniometer head.

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

High-quality ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.[2]

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Filter the solution if any solid particles are present to avoid poor spectral resolution.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Solvent: CDCl₃

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

  • Solvent: CDCl₃

  • Pulse Program: Standard proton-decoupled experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Expected Chemical Shifts (in CDCl₃): [2]

  • ¹H NMR: δ ~6.25 (br s, 2H, NH), 3.52 (q, J = 7.2 Hz, 4H, CH₂), 1.25 (t, J = 7.2 Hz, 6H, CH₃).

  • ¹³C NMR: δ 181.5 (C=S), 42.1 (CH₂), 13.5 (CH₃).[2]

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean before use.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected Vibrational Bands:

  • N-H stretching: A broad band around 3200-3400 cm⁻¹

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹

  • N-H bending: A band around 1560 cm⁻¹

  • C-N stretching: Bands in the fingerprint region

  • C=S stretching: A characteristic band around 700-800 cm⁻¹

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

synthesis_workflow Synthesis and Purification Workflow Reactants Ethylamine + Carbon Disulfide Reaction Reaction in Ethanol Reactants->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product characterization_workflow Structural Characterization Workflow Sample Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR XRay Single-Crystal X-ray Diffraction Sample->XRay Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation Bonding_Analysis Detailed Bonding Analysis XRay->Bonding_Analysis Structure_Confirmation->Bonding_Analysis

References

Spectroscopic Analysis of N,N'-Diethylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N,N'-Diethylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the tables below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.39Quartet4H-CH₂-
1.164Triplet6H-CH₃

Solvent: D₂O, Instrument Frequency: 89.56 MHz[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

While a complete peak table was not available in the search results, historical collections of spectra, such as the Sadtler Research Laboratories Prism Collection, contain the IR spectrum of this compound[3][4]. The characteristic absorption bands for a thiourea derivative would be expected in the regions of N-H stretching, C-H stretching, and C=S stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

The NIST WebBook provides the mass spectrum of this compound under electron ionization[5]. The molecular ion peak [M]⁺ would be expected at m/z 132, corresponding to its molecular weight[5][6][7][8].

Electrospray Ionization (ESI) Mass Spectrum

Precursor m/zPrecursor TypeCollision EnergyFragment m/zRelative Intensity
133.0793955793[M+H]⁺4059.9902999
46.0651724
88.0215401

Source: MassBank, ESI-QTOF[4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on general laboratory practices.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance III HD 400 MHz NMR Spectrometer (or equivalent).

  • ¹H NMR:

    • Frequency: 400 MHz

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • A background spectrum of the empty sample compartment is recorded prior to the sample scan.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30 - 300

  • Inlet System: Direct infusion or via Gas Chromatography (GC). For GC inlet, a suitable column (e.g., HP-5ms) and temperature program would be used to ensure elution of the compound.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution For NMR & MS Pellet Preparation of KBr Pellet (for IR) Sample->Pellet For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI, ESI) Dissolution->MS IR IR Spectroscopy Pellet->IR NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Thermogravimetric Analysis of N,N'-Diethylthiourea: A Technical Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of Thiourea Derivatives

Thiourea and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and industrial applications.[1] Understanding their thermal stability is paramount for determining shelf-life, processing conditions, and potential degradation pathways.[1] Thermal decomposition of thiourea derivatives is often a multi-stage process involving isomerization, fragmentation, and the release of various gaseous byproducts.[1][2] When heated, N,N'-Diethylthiourea is expected to emit toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4][5]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][6] The resulting data provides valuable information about the thermal stability of a material, its compositional properties, and the kinetics of its decomposition.[7][8] A TGA instrument continuously records the sample mass as it is heated at a constant rate, and the output is a TGA curve plotting mass percentage versus temperature.[1]

Proposed Thermal Decomposition of this compound

Based on the known decomposition mechanisms of thiourea and its derivatives, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition of thiourea often commences with isomerization to ammonium thiocyanate, followed by the release of gaseous products.[1] For this compound, the decomposition is likely to be initiated by the cleavage of the C-N or C=S bonds. The presence of ethyl groups may influence the decomposition temperature and the nature of the volatile products. The final decomposition products are expected to include hydrogen sulfide, carbon disulfide, and ammonia derivatives.[9]

Experimental Protocol for TGA of this compound

A detailed experimental protocol is critical for obtaining reproducible and accurate TGA data. The following outlines a standard procedure for the thermogravimetric analysis of a solid sample like this compound.

4.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration of the mass balance and temperature sensor should be performed according to the instrument manufacturer's guidelines and relevant standards such as ASTM E1582, ASTM E2040, and ISO 11358.[8]

4.2. Sample Preparation

A small, representative sample of this compound (typically 3-10 mg) should be used.[1] The sample should be in a powdered form to ensure uniform heat distribution.

4.3. TGA Parameters

The following experimental parameters are recommended:

  • Sample Pan: Platinum or alumina crucibles are suitable for high-temperature analysis.[8]

  • Heating Rate: A linear heating rate of 10 °C/min is commonly used.[10]

  • Temperature Range: 30 °C to 600 °C, or higher if complete decomposition is not achieved.

  • Atmosphere: A dynamic inert atmosphere, such as nitrogen, with a flow rate of 30-50 mL/min is recommended to prevent oxidative decomposition.[7][11]

4.4. Data Analysis

The resulting TGA and derivative thermogravimetric (DTG) curves are analyzed to determine:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum, identified from the peak of the DTG curve.

  • Mass Loss Percentage: The percentage of mass lost at each decomposition stage.

  • Residual Mass: The percentage of mass remaining at the end of the experiment.

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a TGA analysis of this compound, based on the general behavior of thiourea derivatives.

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (DTG)Mass Loss (%)Proposed Gaseous Products
Stage 1 ~180~210~45Ethyl isothiocyanate, Ethylamine
Stage 2 ~250~280~35Hydrogen sulfide, Carbon disulfide
Residue >300-~20Carbonaceous residue

Note: This data is illustrative and not based on direct experimental results for this compound found in the provided search results.

Visualizing the Process

6.1. Experimental Workflow

The logical flow of a TGA experiment can be visualized as follows:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample This compound Sample Weigh Weigh 3-10 mg Sample->Weigh Crucible Place in TGA crucible Weigh->Crucible Load Load into TGA Crucible->Load Purge Purge with Nitrogen (30-50 mL/min) Load->Purge Heat Heat from 30°C to 600°C at 10°C/min Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Generate TGA/DTG Curves Record->Plot Analyze Determine Tonset, Tpeak, Mass Loss Plot->Analyze Report Report Analyze->Report Final Report

Caption: Workflow for Thermogravimetric Analysis.

6.2. Proposed Decomposition Pathway

A simplified representation of the proposed thermal decomposition pathway for this compound is shown below.

Decomposition_Pathway DETU This compound (Solid) Heat Heat DETU->Heat Intermediates Unstable Intermediates Heat->Intermediates Gaseous_Products Gaseous Products (Ethyl isothiocyanate, Ethylamine, H2S, CS2) Intermediates->Gaseous_Products Residue Carbonaceous Residue Intermediates->Residue

Caption: Proposed Thermal Decomposition Pathway.

References

The Diverse Biological Landscape of Substituted Thioureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thioureas represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, particularly the presence of a C=S bond and two nitrogen atoms, allow for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted thioureas, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity

Substituted thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted and often involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[2][3]

Mechanism of Action and Signaling Pathways

The anticancer activity of substituted thioureas is often attributed to their ability to interact with critical biological targets.[4] Structural modifications, such as the addition of electron-withdrawing substituents, can enhance their biological activity and specificity toward cancer cells.[4]

One of the key mechanisms is the inhibition of protein tyrosine kinases (PTKs), which are crucial for cell signaling and are often dysregulated in cancer.[2] For instance, certain thiourea derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][6] Inhibition of EGFR phosphorylation can block downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, which are vital for cell proliferation and survival.[4][6]

Another important target is the K-Ras protein, a critical regulator of cell proliferation.[4][7] Specific biphenyl thiourea derivatives have been identified as inhibitors of lung cancer cell growth by blocking the K-Ras protein.[7] Furthermore, some quinazoline-based thiourea derivatives have been found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[7]

The induction of apoptosis (programmed cell death) is another significant mechanism. Studies have shown that potent thiourea derivatives can induce late apoptosis in colon cancer and leukemia cell lines.[7] Some derivatives also act as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression.[7]

anticancer_pathways Thiourea Substituted Thioureas EGFR EGFR Thiourea->EGFR Inhibits KRas K-Ras Thiourea->KRas Inhibits Wnt Wnt/β-catenin Pathway Thiourea->Wnt Inhibits Apoptosis Apoptosis Induction Thiourea->Apoptosis Induces IL6 IL-6 Secretion Thiourea->IL6 Inhibits Proliferation Cancer Cell Proliferation EGFR->Proliferation KRas->Proliferation Wnt->Proliferation Apoptosis->Proliferation IL6->Proliferation

Figure 1: Anticancer Mechanisms of Substituted Thioureas.
Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted thioureas have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[4]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)MCF-7 (Breast)1.3[4]
1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20)SkBR3 (Breast)0.7[4]
3,4-dichloro-phenyl substituted thiourea (Compound 2)SW480 (Colon)1.5 - 8.9[7]
4-CF3-phenyl substituted thiourea (Compound 8)SW620 (Colon)1.5 - 8.9[7]
N1,N3-disubstituted-thiosemicarbazone (Compound 7)HCT116 (Colon)1.11[5]
N1,N3-disubstituted-thiosemicarbazone (Compound 7)HepG2 (Liver)1.74[5]
N1,N3-disubstituted-thiosemicarbazone (Compound 7)MCF7 (Breast)7.0[5]
Benzothiazole-bearing thiourea (Compound 2d)MCF-7 (Breast)18-26[8]
Benzothiazole-bearing thiourea (Compound 5c, 5d)HeLa (Cervical)38-46[8]
N,N'-diarylthiourea (Compound 4)MCF-7 (Breast)338.33[3]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)Human Lung Carcinoma2.5-12.9[6]

Antimicrobial Activity

Substituted thioureas exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[9][10][11][12] This activity is often selective, with many compounds showing greater efficacy against Gram-positive bacteria and fungi.[9]

Antibacterial Activity

Thiourea derivatives have demonstrated notable inhibitory effects against various bacterial strains, including multidrug-resistant ones.[9] The antimicrobial activity is influenced by the nature of the substituents on the thiourea core. For example, the presence of halogen atoms like fluorine can increase lipophilicity, potentially enhancing cell penetration.[10][11] Some derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10][11] Molecular docking studies suggest that these compounds may act by targeting bacterial enzymes such as DNA gyrase.[10][13]

Antifungal Activity

Several substituted thioureas have shown potent antifungal activity.[9][10] Compounds with three fluorine atoms on a phenyl ring have exhibited the most intensive antifungal effects.[10] Benzoylthiourea derivatives have also been reported to be effective against fungal pathogens.[9]

Anti-biofilm Activity

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Encouragingly, some thiourea derivatives have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria such as S. epidermidis and P. aeruginosa.[11][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted thioureas is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
3-amino-1H-1,2,4-triazole scaffoldGram-positive cocci4-32[14]
3-amino-1H-1,2,4-triazole scaffoldMethicillin-resistant S. aureus4-64[14]
N1,N2-disubstituted thioureasGram-positive bacteria3.1-6.3[9]
N-glycosyl derivatives of isoamyloxyanilineMycobacterium tuberculosis1.56-50[13]
1-morpholinyl 3-phenyl thiourea derivativesE. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40-50[1]

Antiviral Activity

The antiviral potential of substituted thioureas has been explored against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and plant viruses like Tobacco Mosaic Virus (TMV).[15][16][17]

Anti-HIV Activity

Thiourea-based compounds have been identified as non-nucleoside inhibitors of HIV reverse transcriptase.[9] More recently, research has focused on developing thiourea derivatives that dually target the HIV-1 capsid and the human cyclophilin A protein, both of which are crucial for HIV-1 replication.[18]

Anti-HCV Activity

A series of thiourea derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus. Structure-activity relationship studies revealed that the length and position of an alkyl linker significantly influenced their anti-HCV activity, with one compound showing a potent EC50 of 0.047 µM.[16]

Anti-Influenza Virus Activity

Acylthiourea derivatives have been identified as potent inhibitors of the influenza virus RNA-dependent RNA polymerase. One promising compound exhibited subnanomolar activity against H1N1 influenza and was also effective against other influenza strains.[19]

Activity Against Plant Viruses

Chiral thioureas containing leucine and phosphonate moieties have shown good in vivo protective and curative effects against the Tobacco Mosaic Virus (TMV).[15] The mechanism of action involves the inhibition of the polymerization of the TMV capsid protein.[17]

Quantitative Antiviral Data
Compound Class/DerivativeVirusEC50/IC50Reference
Thiourea with six-carbon alkyl linkerHepatitis C Virus (HCV)0.047 µM (EC50)[16]
Acylthiourea (Compound 10m)Influenza A (H1N1)0.8 nM (EC50)[19]
Chiral thiourea (Compound 2009104)Tobacco Mosaic Virus (TMV)53.3% curative activity at 500 µg/mL[17]

Enzyme Inhibition

The structural versatility of substituted thioureas allows them to act as inhibitors of various enzymes, which is often the basis for their observed biological activities.[20][21][22]

Tyrosinase Inhibition

Certain thiourea derivatives have shown excellent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[20][21]

Cholinesterase Inhibition

Substituted thioureas have demonstrated good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[20][21][22]

α-Amylase and α-Glucosidase Inhibition

Some thiourea derivatives have been found to be effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.[20][21][23]

Other Enzyme Inhibition

Substituted thioureas have also been reported to inhibit other enzymes, including:

  • Urease : An enzyme implicated in infections by Helicobacter pylori.[24]

  • Nitric Oxide Synthases (NOS) : Isothiourea derivatives are potent inhibitors of iNOS.[25]

  • β-glucuronidase : Certain thiourea derivatives are potent inhibitors of E. coli β-glucuronidase.[26]

  • Aldose Reductase : An enzyme involved in diabetic complications.[23]

Quantitative Enzyme Inhibition Data
Compound Class/DerivativeEnzymeIC50Reference
(Thio)urea derivative (E-9)E. coli β-glucuronidase2.68 µM[26]
Substituted phenylthiourea (Compound 1c)Aldose Reductase1.46 µM[23]
Dipeptide conjugated thiourea (Analogue 23)Urease2 µM[24]
Unsymmetrical thiourea (Compound IV)α-amylase62 µg/mL[27]
Unsymmetrical thiourea (Compound III)α-glucosidase75 µg/mL[27]
Unsymmetrical thiourea (Compound III)Acetylcholinesterase63 µg/mL[27]
Unsymmetrical thiourea (Compound III)Butyrylcholinesterase80 µg/mL[27]

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of substituted thioureas, based on commonly cited experimental procedures.

General Synthesis of Substituted Thioureas

The synthesis of substituted thioureas is often a straightforward process. A common method involves the reaction of an amine with an isothiocyanate.

synthesis_workflow Amine Primary or Secondary Amine Reaction Reaction Mixture Amine->Reaction Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Reaction Solvent Solvent (e.g., Acetone, Toluene) Solvent->Reaction Stirring Stirring at Room Temperature or Reflux Reaction->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Substituted Thiourea Purification->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Figure 2: General Synthesis Workflow for Substituted Thioureas.

Protocol:

  • Preparation of Isothiocyanate (if not commercially available): An acyl chloride is dissolved in a suitable solvent (e.g., acetone) and added dropwise to a suspension of potassium thiocyanate in the same solvent. The mixture is heated under reflux for a specified time (e.g., 30 minutes), then cooled.[12]

  • Reaction: To the solution containing the isothiocyanate, a solution of the desired primary or secondary amine in the same solvent is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin, gentamicin) is also tested as a reference.[12][13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

Substituted thioureas are a class of compounds with a remarkable breadth of biological activities. Their synthetic accessibility and the ease with which their structures can be modified make them attractive scaffolds for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant potential of substituted thioureas in the fields of oncology, infectious diseases, and the management of enzyme-related disorders. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo evaluations, will be crucial in optimizing the efficacy and safety of these promising compounds for clinical applications.[28][29][30]

References

The Environmental Fate and Degradation of N,N'-Diethylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylthiourea (DETU) is a synthetic organosulfur compound with applications as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. Its potential for environmental release necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence and degradation of DETU. The document summarizes its physicochemical properties, and explores its abiotic and biotic degradation potential. Experimental protocols for assessing its biodegradability are detailed, and available quantitative data are presented in a structured format. Putative degradation pathways are proposed based on the metabolism of structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the environmental risk assessment and management of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₂N₂S[1]
Molecular Weight 132.23 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 78 °C[1]
Boiling Point Decomposes[1]
Water Solubility Very slightly soluble[1]
Vapor Pressure 0.001 Pa at 25°C[2]
Log Kow (Octanol-Water Partition Coefficient) 1.09 (estimated)[2]
Soil Adsorption Coefficient (Koc) 49 (estimated)[2]

The low estimated octanol-water partition coefficient (Log Kow) and soil adsorption coefficient (Koc) suggest that this compound has a low potential for bioaccumulation and is likely to be mobile in soil environments[2][3]. Its slight solubility in water indicates a potential for distribution in aquatic systems[1].

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can be significant pathways for the transformation of chemicals in the environment.

Hydrolysis
Photolysis

Direct photolysis of this compound in the environment is also expected to be a minor degradation pathway. The parent compound, thiourea, is stable towards photolysis[2]. While studies on the photodegradation of some thiourea derivatives exist, indicating that degradation is possible under specific laboratory conditions, there is no evidence to suggest that direct solar irradiation would lead to significant transformation of this compound in aquatic or soil environments[4][5].

Biotic Degradation

The primary mechanism for the environmental degradation of this compound is expected to be through microbial activity.

Biodegradability in Aqueous Media

Standardized laboratory tests are used to assess the readiness of a chemical to be biodegraded by microorganisms. A key test is the OECD 301D "Ready Biodegradability: Closed Bottle Test"[6].

Quantitative Data:

A study following the OECD 301D guideline reported that this compound is not readily biodegradable , with a degradation of only 3% observed over a 28-day period.

Test GuidelineInoculumTest DurationResultReference
OECD 301DActivated sludge28 days3% biodegradation

Experimental Protocol: OECD 301D - Closed Bottle Test

The OECD 301D test is a standard method to assess the ready biodegradability of chemicals in an aerobic aqueous medium[6][7].

  • Test Setup: A defined concentration of the test substance is added to a mineral medium, which is then inoculated with a small number of microorganisms from a mixed population, typically activated sludge. The solution is dispensed into completely filled and sealed bottles.

  • Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.

  • Measurement: The depletion of dissolved oxygen is measured periodically over the 28-day period.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[6].

Biodegradation in Soil

While biodegradation is suggested to be an important removal process for this compound in soil, specific studies detailing its degradation rate, half-life, and metabolites in soil environments are lacking[2]. The low estimated Koc value suggests high mobility, which could lead to leaching into groundwater before significant degradation can occur[2][3].

Experimental Protocol: Soil Biodegradation Study (based on ISO 17556)

A typical laboratory protocol to assess the aerobic biodegradation of a substance in soil involves the following steps[8][9]:

  • Soil Collection and Preparation: A well-characterized soil with a known microbial activity is used. The soil is typically sieved and its moisture content adjusted to an optimal level for microbial activity.

  • Test Substance Application: The test substance, this compound, is uniformly mixed with the soil at a specified concentration.

  • Incubation: The treated soil is incubated in a controlled environment (e.g., a respirometer) at a constant temperature and humidity for an extended period (e.g., 60-180 days).

  • Measurement of Mineralization: The biodegradation is monitored by measuring the amount of carbon dioxide evolved from the microbial respiration. This is typically done by trapping the CO₂ in an alkaline solution and titrating the remaining alkali.

  • Data Analysis: The cumulative amount of CO₂ produced is used to calculate the percentage of the test substance that has been mineralized to CO₂ over time.

Putative Degradation Pathways

In the absence of specific studies on the degradation products of this compound, a putative degradation pathway can be proposed based on the known metabolism of structurally similar compounds, such as other substituted thioureas and amides[10][11]. The likely initial steps in the microbial degradation of this compound would involve enzymatic attacks on the N-ethyl groups and the sulfur atom.

A possible biotic degradation pathway could include:

  • N-deethylation: The sequential removal of the ethyl groups to form N-ethylthiourea and subsequently thiourea.

  • Oxidation of Sulfur: The sulfur atom can be oxidized to form a sulfoxide and then a sulfone.

  • Hydrolysis of the Thiourea Moiety: The C-N bonds can be cleaved, leading to the formation of ethylamine, carbon dioxide, and hydrogen sulfide.

Further degradation of these intermediates would then proceed through common metabolic pathways.

Analytical Methods

The analysis of this compound and its potential degradation products in environmental matrices typically involves chromatographic techniques coupled with sensitive detectors.

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for the quantification of thioureas in various samples[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, particularly for identifying unknown metabolites, LC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice[12].

Sample preparation for environmental samples like soil and water often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.

Visualizations

Logical Relationship of Environmental Fate

DETU This compound in Environment Soil Soil Compartment DETU->Soil Deposition Water Aquatic Compartment DETU->Water Runoff/Discharge Air Atmospheric Compartment DETU->Air Volatilization (minor) Leaching Leaching Soil->Leaching Biodegradation Biodegradation (Slow) Soil->Biodegradation Water->Biodegradation Hydrolysis Hydrolysis (Insignificant) Water->Hydrolysis Photolysis Photolysis (Insignificant) Water->Photolysis Leaching->Water Metabolites Degradation Products Biodegradation->Metabolites cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Mix Mix Medium, Inoculum, and DETU Prep_Medium->Mix Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Mix Prep_Test_Substance Prepare DETU Solution Prep_Test_Substance->Mix Fill_Bottles Fill and Seal Test Bottles Mix->Fill_Bottles Incubate Incubate at 20°C for 28 days Fill_Bottles->Incubate Measure_O2 Measure Dissolved Oxygen Periodically Incubate->Measure_O2 Calc_BOD Calculate BOD Measure_O2->Calc_BOD Calc_Biodeg Calculate % Biodegradation Calc_BOD->Calc_Biodeg Calc_ThOD Calculate ThOD Calc_ThOD->Calc_Biodeg Evaluate Evaluate against 60% pass level Calc_Biodeg->Evaluate

References

Methodological & Application

N,N'-Diethylthiourea: Application Notes and Protocols for Steel Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diethylthiourea (DETU) as a corrosion inhibitor for steel, particularly in acidic environments. This document includes summaries of quantitative data, detailed experimental protocols for key evaluation techniques, and visualizations to illustrate experimental workflows and inhibition mechanisms.

Mechanism of Action

This compound mitigates steel corrosion primarily through adsorption onto the metal surface. The thiourea molecule contains sulfur and nitrogen atoms with lone pairs of electrons, which can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This process creates a protective film that isolates the steel from the corrosive medium. The adsorption of DETU on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[1] The presence of two ethyl groups in DETU enhances its inhibitive properties compared to unsubstituted thiourea due to their electron-donating inductive effect, which increases the electron density on the sulfur atom, thereby strengthening the bond with the steel surface.

Quantitative Data Summary

The inhibition efficiency of this compound is dependent on its concentration and the corrosive environment. The following tables summarize the available quantitative data from weight loss and electrochemical studies.

Weight Loss Measurements

Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 N H₂SO₄ at 40°C

Inhibitor Concentration (mol/L)Inhibition Efficiency (%)
1 x 10⁻⁶~20
1 x 10⁻⁵~45
1 x 10⁻⁴~70
1 x 10⁻³~85
1 x 10⁻²~95

Data extracted from graphical representations in Singh, 1993.[1]

Electrochemical Measurements

Table 2: Potentiodynamic Polarization Parameters for Steel in Acidic Medium with this compound (Illustrative)

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-500100070120-
1 x 10⁻⁵-4801006511090.0
1 x 10⁻⁴-470506010595.0
1 x 10⁻³-460205510098.0

Table 3: Electrochemical Impedance Spectroscopy Parameters for Steel in Acidic Medium with this compound (Illustrative)

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50200-
1 x 10⁻⁵5005090.0
1 x 10⁻⁴10003095.0
1 x 10⁻³25002098.0

Experimental Protocols

The following are detailed protocols for the principal techniques used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

Objective: To determine the corrosion rate of steel in the presence and absence of DETU and to calculate the inhibition efficiency.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions and composition.

  • Corrosive medium (e.g., 1 M HCl or 1 N H₂SO₄).

  • This compound.

  • Acetone, ethanol, and distilled water for cleaning.

  • Analytical balance (±0.1 mg).

  • Water bath or thermostat.

  • Glass hooks or nylon thread for suspending coupons.

Procedure:

  • Mechanically polish the steel coupons using progressively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol and then distilled water.

  • Dry the coupons thoroughly in a stream of warm air or in a desiccator.

  • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Completely immerse the weighed coupons in the test solutions using glass hooks or nylon thread. Ensure the coupons are fully submerged and not in contact with the bottom or sides of the container.

  • Maintain the solutions at a constant temperature (e.g., 25°C, 40°C) for a specified immersion period (e.g., 6, 24, or 48 hours).

  • After the immersion period, retrieve the coupons.

  • Remove the corrosion products by gently brushing the coupons in a solution of the corrosive medium containing an appropriate cleaning agent (e.g., Clarke's solution for acidic media), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons as in step 3.

  • Reweigh the coupons to determine the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To study the effect of DETU on the anodic and cathodic corrosion reactions and to determine key electrochemical parameters.

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell.

  • Working electrode (steel sample with a known exposed surface area).

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Counter electrode (e.g., platinum or graphite).

  • Corrosive medium with and without DETU.

Procedure:

  • Prepare the working electrode by embedding a steel sample in an insulating resin (e.g., epoxy), leaving a defined surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish as described in the weight loss protocol.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (E vs. log |i|).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of the protective inhibitor film and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Materials:

  • EIS-capable Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (as in potentiodynamic polarization).

  • Corrosive medium with and without DETU.

Procedure:

  • Prepare and set up the electrochemical cell as described for the potentiodynamic polarization experiment.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data.

  • Present the data as Nyquist (Z'' vs. Z') and Bode (log |Z| vs. log f and phase angle vs. log f) plots.

  • Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain values for the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Cdl is often represented by a constant phase element (CPE) to account for surface inhomogeneities.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Corrosion Inhibition Tests cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis p1 Steel Coupon Polishing p2 Cleaning & Drying p1->p2 p3 Initial Weighing & Dimension Measurement p2->p3 t1 Weight Loss Immersion p3->t1 t2 Electrochemical Cell Setup p3->t2 a1 Final Weighing & Corrosion Rate Calc. t1->a1 e1 Potentiodynamic Polarization t2->e1 e2 Electrochemical Impedance Spectroscopy t2->e2 a2 Tafel Analysis (Ecorr, Icorr) e1->a2 a3 EIS Data Fitting (Rct, Cdl) e2->a3 a4 Inhibition Efficiency Calculation a1->a4 a2->a4 a3->a4

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

Inhibition_Mechanism cluster_surface Steel Surface cluster_inhibitor Inhibitor Molecule cluster_process Adsorption Process Fe Fe (Steel Surface) adsorption Adsorption DETU This compound (DETU) S N-H N-H DETU:S->Fe Donation of lone pair electrons DETU:N1->Fe DETU:N2->Fe film Protective Film Formation adsorption->film leads to inhibition Corrosion Inhibition film->inhibition results in

Caption: Proposed corrosion inhibition mechanism of DETU on steel.

References

Application Notes and Protocols: N,N'-Diethylthiourea in Copper Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diethylthiourea (DETU) as an additive in copper electroplating baths. The information compiled from various scientific sources details its role, mechanism of action, and impact on deposit properties. Detailed experimental protocols are provided to enable researchers to evaluate and utilize DETU in their work.

Introduction to this compound in Copper Electroplating

This compound (DETU) is an organic additive employed in acidic copper electroplating baths to modify the deposition process and enhance the quality of the resulting copper layer. It primarily functions as a leveling agent and, in some contexts, as a brightener and accelerator, particularly in microvia filling for printed circuit boards.[1][2] Its presence in the plating solution influences the electrochemical behavior at the cathode, leading to finer-grained, smoother, and more uniform copper deposits.

The primary mechanism of DETU involves the generation of activation polarization at the cathode.[3] This polarization effect lowers the discharge rate of copper ions and inhibits the growth of rapidly plating areas, such as the edges of micro-trenches.[3] Concurrently, the increased activation polarization accelerates the formation of crystal nuclei while decreasing the crystal growth speed.[3] This controlled deposition process results in improved leveling and filling capabilities, which are critical for advanced electronic applications.

Quantitative Data on the Effects of this compound

The addition of DETU to a copper electroplating bath, often in synergy with other additives like polyethylene glycol (PEG) and chloride ions (Cl⁻), has a quantifiable impact on the electrodeposition process and the final deposit's properties.

Parameter AffectedDETU ConcentrationOther AdditivesObserved EffectReference
Nucleation Density 10 mg/L10 mg/L PEG, 25 mg/L Cl⁻Peak value of 2.816 x 10⁶ cm⁻², promoting fine and smooth foils.[1]
Crystal Growth Speed Not specifiedNot specifiedDecreased from 2.57 µm/min to approximately 0.17 µm/min.[3]
Leveling Ability Not specifiedNot specifiedIncreased by approximately 50% compared to a bath without the additive.[3]

Experimental Protocols

Evaluation of Leveling and Brightening Effects: Hull Cell Test

The Hull cell test is a standard method to qualitatively assess the performance of a plating bath over a range of current densities on a single test panel.

Objective: To visually determine the effective current density range for brightening and leveling provided by DETU.

Materials:

  • 267 mL Hull cell

  • Polished brass or copper cathode panels

  • Copper anode

  • DC power supply (rectifier)

  • Agitation source (air bubbler or magnetic stirrer)

  • Heating equipment (if required)

  • Base copper electroplating solution (e.g., copper sulfate, sulfuric acid)

  • This compound (DETU) solution of known concentration

  • Other additives (e.g., PEG, HCl for Cl⁻) as required

Procedure:

  • Prepare the base copper electroplating solution. A typical formulation consists of Copper Sulfate (CuSO₄·5H₂O) at 75-225 g/L and Sulfuric Acid (H₂SO₄) at 45-110 g/L.

  • Add the desired concentration of DETU and any other additives to the base solution.

  • Fill the Hull cell with 267 mL of the prepared plating solution.

  • Place the copper anode in the designated slot.

  • Clean and activate a cathode panel according to standard procedures (e.g., alkaline cleaning, acid dip, water rinse).

  • Place the clean cathode panel in the Hull cell at the angled position.

  • Connect the anode and cathode to the DC power supply.

  • Apply a specific total current (e.g., 2 A) for a set duration (e.g., 5-10 minutes) with agitation.

  • After plating, remove the cathode panel, rinse it with deionized water, and dry it.

  • Visually inspect the panel. The end of the panel closer to the anode represents the high-current density region, while the far end represents the low-current density region.

  • Observe the brightness, smoothness, and presence of any defects (e.g., burning, pitting, dullness) across the current density range. The effectiveness of DETU as a leveler and brightener can be determined by the width and quality of the bright deposit area.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the electrochemical behavior of the plating bath, including the effect of additives on the deposition and stripping of copper.

Objective: To investigate the influence of DETU on the polarization behavior and deposition kinetics of copper.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Glassy carbon electrode (GCE), platinum, or copper rotating disk electrode (RDE)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum wire or mesh

  • Electrolyte: Copper plating solution with and without DETU.

Procedure:

  • Assemble the three-electrode cell with the electrolyte.

  • Polish the working electrode to a mirror finish before each experiment.

  • De-aerate the solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Set the parameters on the potentiostat. A typical potential window for copper deposition studies is from approximately +0.5 V to -0.5 V vs. SCE. The scan rate can be set to 50-100 mV/s.

  • Run the cyclic voltammogram, scanning from the initial potential towards the negative (cathodic) direction to deposit copper, and then reversing the scan to the positive (anodic) direction to strip the deposited copper.

  • Record and analyze the resulting voltammogram. The addition of DETU is expected to shift the onset of copper deposition to more negative potentials, indicating an increased polarization.[2] The shape and size of the deposition and stripping peaks provide information about the kinetics of the processes.

Morphological and Structural Analysis: Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and grain structure of the electrodeposited copper.

Objective: To observe the effect of DETU on the grain size, smoothness, and defect formation in the copper deposit.

Sample Preparation:

  • Electroplate copper onto a suitable substrate (e.g., brass, silicon wafer) using the bath containing DETU.

  • For surface morphology analysis, cut a small piece of the plated sample.

  • For cross-sectional analysis (e.g., to examine filling in microvias), carefully section the sample using a diamond saw or a focused ion beam (FIB) miller. The cross-section may need to be mounted in an epoxy resin and polished to a mirror finish.

  • Thoroughly clean the sample to remove any organic residues and dry it completely.

  • Mount the sample onto an SEM stub using conductive carbon tape or silver paint.

  • If the sample is not sufficiently conductive, a thin conductive coating (e.g., gold, carbon) may need to be applied via sputtering to prevent charging under the electron beam.

Imaging:

  • Load the prepared sample into the SEM chamber.

  • Evacuate the chamber to the required vacuum level.

  • Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image.

  • Capture images of the surface and/or cross-section at various magnifications to observe the grain structure, surface roughness, and the quality of feature filling.

Signaling Pathways and Experimental Workflows

Proposed Electrochemical Mechanism of DETU in Copper Electroplating

The following diagram illustrates the proposed mechanism of DETU at the copper cathode during electrodeposition. DETU adsorbs onto the copper surface, influencing the reduction of copper ions and promoting a more uniform deposit.

DETU_Mechanism cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface cluster_deposit Copper Deposit Cu2_aq Cu²⁺(aq) CuCl_ads [CuCl]⁺(ads) Cu2_aq->CuCl_ads + Cl⁻ (accelerates) DETU_sol DETU(sol) DETU_ads DETU(ads) DETU_sol->DETU_ads Adsorption Cl_ion Cl⁻ Cu_surface Copper Cathode Surface DETU_ads->CuCl_ads Inhibits rapid growth at high current densities Cu_deposit Fine-grained Copper Deposit DETU_ads->Cu_deposit Promotes nucleation Inhibits crystal growth Cu_ads Cu(adatom) CuCl_ads->Cu_ads + e⁻ (charge transfer) Cu_ads->Cu_deposit Nucleation & Growth

Proposed mechanism of DETU at the copper cathode.
Experimental Workflow for Evaluating DETU

The following workflow outlines the logical steps for a comprehensive evaluation of DETU's effect in a copper electroplating bath.

Experimental_Workflow A Bath Preparation (Varying DETU concentration) B Hull Cell Testing A->B Qualitative Screening C Cyclic Voltammetry A->C Electrochemical Characterization D Electrodeposition on Test Coupons A->D H Data Analysis and Correlation B->H C->H E Surface Morphology Analysis (SEM) D->E F Cross-Sectional Analysis (SEM) (for feature filling) D->F G Deposit Property Measurement (Hardness, Roughness) D->G E->H F->H G->H I Optimization of DETU Concentration H->I

Workflow for evaluating DETU in copper electroplating.

Conclusion

This compound is a valuable additive in copper electroplating, particularly for applications requiring excellent leveling and micro-feature filling. Its primary function is to induce activation polarization, which controls the nucleation and growth kinetics of the copper deposit, leading to finer, smoother, and more uniform layers. The synergistic effects with other additives like PEG and chloride ions are crucial for optimizing bath performance. The experimental protocols provided herein offer a systematic approach for researchers to characterize and optimize the use of DETU in their specific copper electroplating applications. Further research to quantify the effects of a wider range of DETU concentrations on various deposit properties would be beneficial for the industry.

References

Application Notes and Protocols: N,N'-Diethylthiourea (DETU) as a Vulcanization Accelerator in Neoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylthiourea (DETU) is a thiourea derivative employed as a vulcanization accelerator in the rubber industry, particularly for polychloroprene (neoprene) rubber.[1] It is utilized to expedite the cross-linking process, enhancing the physical and mechanical properties of the final elastomeric product. Compared to other thiourea accelerators like ethylene thiourea (ETU or NA-22), DETU offers a faster scorch and vulcanization rate, making it suitable for continuous, high-temperature vulcanization processes.[2][3] These characteristics make DETU a valuable component in the formulation of various neoprene-based products, including wet suits, rubber weather stripping, gloves, and orthopedic sleeves.

This document provides detailed application notes and experimental protocols for the use of this compound as a vulcanization accelerator in neoprene.

Physicochemical Properties of this compound

PropertyValue
Synonyms 1,3-Diethyl-2-thiourea, Diethylthiourea, N,N'-diethylthiocarbamide
CAS Number 105-55-5
Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
Appearance White to buff-colored solid/powder
Melting Point 78 °C
Solubility Very slightly soluble in water; soluble in ethanol; very soluble in diethyl ether

Source:[1][4]

Mechanism of Action in Neoprene Vulcanization

The vulcanization of neoprene is distinct from that of other diene rubbers. The presence of electronegative chlorine atoms on the polymer backbone deactivates the carbon-carbon double bonds, making conventional sulfur vulcanization less effective. Instead, neoprene vulcanization primarily involves the reaction of metal oxides, typically zinc oxide (ZnO) and magnesium oxide (MgO), with the labile allylic chlorine atoms present in the polychloroprene chain as a result of 1,2-polymerization.

Thiourea derivatives like DETU act as accelerators in this metal oxide vulcanization system. While the precise, detailed mechanism for DETU is not extensively elucidated in the provided search results, the general mechanism for thiourea accelerators in neoprene involves a synergistic action with metal oxides. The thiourea compound facilitates the cross-linking reaction, leading to a more efficient and rapid formation of a stable, three-dimensional network.

A proposed general mechanism involves the activation of the polymer chain by zinc oxide, followed by the sulfur atom of the thiourea derivative creating the cross-link.[5]

Application Notes

This compound is recommended for neoprene formulations where a fast cure rate is desired. It is particularly effective in continuous vulcanization processes such as those used for extruded products.[2][3]

4.1. Dosage

The suggested concentration range for this compound in neoprene compounds is typically between 0.5 and 1.0 parts per hundred of rubber (phr).[1] For high-temperature, high-speed vulcanization, a higher dosage may be employed.

4.2. Comparison with Ethylene Thiourea (ETU/NA-22)

Compared to the widely used ethylene thiourea, DETU exhibits:

  • Faster Scorch and Vulcanization: This leads to shorter curing cycles.[2][3]

  • Good Vulcanization Flatness: This ensures consistent cure throughout the rubber matrix.[2][3]

  • Good Dispersion: It is easy to disperse within the rubber compound and does not typically bloom (migrate to the surface).[2][3]

4.3. Health and Safety Considerations

Ethylene thiourea (ETU) has been identified as a potential carcinogen, leading to a search for safer alternatives.[5][6] While this compound is used as an alternative, it is important to note that it is structurally similar to ETU and thiourea, which are listed under Proposition 65 as carcinogens. Allergic contact dermatitis has also been reported from exposure to DETU in neoprene products.[7][8] Appropriate personal protective equipment should be used when handling DETU powder.

Experimental Protocols

The following protocols describe the general procedures for compounding, curing, and testing of neoprene vulcanizates accelerated with this compound.

5.1. Materials and Equipment

  • Neoprene rubber (e.g., W-type)

  • This compound (DETU)

  • Zinc Oxide (ZnO)

  • Magnesium Oxide (MgO)

  • Stearic Acid (as a processing aid)

  • Carbon Black (e.g., N550, as a reinforcing filler)

  • Two-roll mill

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

  • Hydraulic press with heated platens

  • Tensile testing machine

  • Shore A durometer

5.2. Compounding Protocol

The following is a general-purpose formulation. The concentrations of DETU and other ingredients can be varied to study their effects.

IngredientParts per Hundred Rubber (phr)
Neoprene W100
Stearic Acid0.5
Magnesium Oxide4.0
N550 Carbon Black30
Zinc Oxide5.0
This compound0.5 - 1.5 (variable)

Procedure:

  • Mastication: Soften the neoprene rubber on a two-roll mill.

  • Ingredient Incorporation:

    • Add stearic acid and magnesium oxide and mix until well dispersed.

    • Add the carbon black in increments, ensuring thorough mixing after each addition.

    • Add the zinc oxide and mix until a homogenous compound is achieved.

  • Accelerator Addition: Add the this compound during the final stage of mixing to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing until all ingredients are uniformly dispersed.

  • Sheeting: Sheet out the compounded rubber from the mill and allow it to cool to room temperature.

5.3. Determination of Cure Characteristics

Procedure:

  • Calibrate the Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) according to the manufacturer's instructions.

  • Set the test temperature (e.g., 160°C).

  • Place a sample of the uncured neoprene compound into the rheometer's test cavity.

  • Start the test and record the torque as a function of time.

  • From the resulting rheograph, determine the following cure characteristics:

    • ML: Minimum torque (dNm), indicative of the compound's viscosity.

    • MH: Maximum torque (dNm), related to the crosslink density.

    • ts2: Scorch time (minutes), the time to a 2 dNm rise from ML, indicating processing safety.

    • t90: Optimum cure time (minutes), the time to reach 90% of the maximum torque.

5.4. Vulcanization (Curing)

Procedure:

  • Preheat the hydraulic press to the desired vulcanization temperature (e.g., 160°C).

  • Place the uncured rubber compound into a mold of the desired dimensions.

  • Position the mold in the preheated press.

  • Apply pressure and cure the sample for the optimum cure time (t90) determined from the rheometer data.

  • After the curing cycle, remove the mold from the press and carefully demold the vulcanized rubber sheet.

  • Allow the vulcanizate to mature at room temperature for at least 24 hours before testing.

5.5. Evaluation of Physical Properties

Procedure:

  • Hardness: Measure the Shore A hardness of the vulcanized sample using a durometer according to ASTM D2240.

  • Tensile Properties:

    • Cut dumbbell-shaped test specimens from the vulcanized sheet.

    • Conduct tensile testing using a tensile testing machine according to ASTM D412.

    • Determine the following properties:

      • Tensile Strength (MPa)

      • Elongation at Break (%)

      • Modulus at 100% and 300% elongation (MPa)

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Researchers should populate these tables with their experimental results.

Table 1: Cure Characteristics of Neoprene Compounds with Varying DETU Concentrations (Cure Temperature: 160°C)

FormulationDETU (phr)ML (dNm)MH (dNm)ts2 (min)t90 (min)
Control0
DETU-10.5
DETU-21.0
DETU-31.5

Table 2: Physical Properties of Neoprene Vulcanizates with Varying DETU Concentrations

FormulationDETU (phr)Hardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Modulus at 100% (MPa)
Control0
DETU-10.5
DETU-21.0
DETU-31.5

Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical interactions during the vulcanization process.

experimental_workflow cluster_compounding Compounding cluster_testing Characterization mastication Mastication of Neoprene mixing Incorporation of Ingredients (MgO, ZnO, Carbon Black) mastication->mixing acceleration Addition of DETU mixing->acceleration homogenization Homogenization acceleration->homogenization rheometry Rheometry (ODR/MDR) Determine ts2, t90 homogenization->rheometry curing Vulcanization (Press Cure) rheometry->curing physical_testing Physical Property Testing (Hardness, Tensile) curing->physical_testing

Caption: Experimental workflow for neoprene vulcanization with DETU.

vulcanization_mechanism cluster_reactants Reactants cluster_process Vulcanization Process cluster_product Product neoprene Polychloroprene Chain (-CH2-C(Cl)=CH-CH2-)n activation Activation of Allylic Chlorine neoprene->activation zno Zinc Oxide (ZnO) zno->activation detu This compound (DETU) crosslinking Cross-link Formation detu->crosslinking activation->crosslinking vulcanizate Cross-linked Neoprene Network crosslinking->vulcanizate

Caption: Proposed interactions in DETU-accelerated neoprene vulcanization.

References

Application Note: Quantification of N,N'-Diethylthiourea by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-Diethylthiourea. This compound is a compound used in various industrial applications, including as a vulcanization accelerator in the rubber industry. Accurate quantification is essential for quality control, stability studies, and research purposes. The described reverse-phase HPLC (RP-HPLC) method utilizes a C18 column and ultraviolet (UV) detection, offering a straightforward, sensitive, and accurate approach for the determination of this compound. This document provides a comprehensive protocol, including system suitability, sample preparation, and method validation parameters.

Introduction

This compound ((C₂H₅NH)₂CS) is a substituted thiourea derivative. The need for a validated analytical method for its quantification is critical across various scientific and industrial fields. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for this purpose.[1] This application note presents a complete method, including chromatographic conditions and expected performance characteristics, to guide researchers in establishing a quantitative assay for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Software: Chromatography data station software for instrument control, data acquisition, and processing.

  • Chemicals:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (ACS grade)

Chromatographic Conditions

A reverse-phase HPLC method with a simple isocratic mobile phase is employed for the separation and quantification of this compound.[2]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (40:60, v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 235 nm
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • To prepare 1 L of the aqueous component, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water.

  • The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the aqueous component (0.1% phosphoric acid in water).

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Dilute the filtered solution with the mobile phase as necessary to ensure the final concentration falls within the linear range of the calibration curve.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area response against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak area response to the calibration curve.

Method Validation Summary

The following tables summarize the typical performance characteristics that should be achieved during the validation of this analytical method. These values are based on standard requirements for HPLC methods and serve as a guideline.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Data Presentation

Table 3: Example Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,550
50759,900
1001,525,100

Table 4: Example Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean, n=3)Accuracy (% Recovery)Precision (% RSD, n=3)
109.9599.5%1.2%
5050.4100.8%0.8%
9089.399.2%1.1%

Visualizations

The following diagram illustrates the general workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN:H₂O:H₃PO₄) sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Prepare Standard Stock & Working Solutions calib_curve Inject Standards & Construct Calibration Curve prep_std->calib_curve prep_sample Prepare & Filter Sample Solutions sample_inject Inject Sample Solutions prep_sample->sample_inject sys_equilib->calib_curve calib_curve->sample_inject quantification Quantify Concentration using Calibration Curve calib_curve->quantification peak_integration Integrate Peak Areas sample_inject->peak_integration peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC quantification.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and UV detection makes this method accessible to most analytical laboratories. The protocol is straightforward and, upon validation, will demonstrate excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control settings.

References

Application Notes and Protocols: N,N'-Diethylthiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylthiourea (DETU) is a symmetrical dialkyl-substituted thiourea that serves as a versatile and valuable building block in organic synthesis. Its unique structure, featuring a thiocarbonyl group flanked by two nucleophilic nitrogen atoms, allows it to participate in a variety of cyclization and condensation reactions. This reactivity makes it an important precursor for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, many of which are scaffolds of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound as a primary reactant. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Application: Synthesis of 2-(Ethylimino)-3-ethyl-thiazolidin-4-one

The reaction of this compound with α-haloacetic acids or their esters is a direct and efficient method for the synthesis of 2-iminothiazolidin-4-one derivatives. This cyclization is a variation of the well-established Hantzsch thiazole synthesis. The reaction proceeds via initial S-alkylation of the thiourea by the halo-compound, followed by an intramolecular cyclization.

General Reaction Scheme:

This compound reacts with Chloroacetic Acid to yield 2-(Ethylimino)-3-ethyl-thiazolidin-4-one.

Experimental Workflow Diagram

G Workflow for Thiazolidin-4-one Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation DETU This compound Mix Dissolve DETU and CAA in Ethanol DETU->Mix CAA Chloroacetic Acid CAA->Mix Solvent Ethanol Solvent->Mix Reflux Reflux the mixture (e.g., 3-4 hours) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate product (optional: add base) Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Experimental workflow for thiazolidinone synthesis.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of thiazolidinones from thiourea derivatives.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (13.22 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Reactant : To the stirring solution, add chloroacetic acid (9.45 g, 0.1 mol).

  • Reaction : Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the hydrochloride salt of the product will precipitate.

  • Neutralization & Purification : To obtain the free base, the crude product can be dissolved in water and neutralized with a suitable base like sodium acetate or a mild solution of sodium bicarbonate until precipitation is complete.

  • Final Steps : Filter the resulting solid precipitate, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 2-(ethylimino)-3-ethyl-thiazolidin-4-one.

Quantitative Data

The following table presents representative data for thiazolidinone synthesis based on analogous reactions reported in the literature.

Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-(Ethylimino)-3-ethyl-thiazolidin-4-oneC₇H₁₂N₂OS172.2575 - 85Not Reported
2-Imino-4-thiazolidinone (Pseudothiohydantoin)C₃H₄N₂OS116.1479 - 82255 - 258 (dec.)

Application: Synthesis of Dihydropyrimidinethiones (Biginelli Reaction)

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones. By substituting urea with this compound, novel 1,3-diethyl-dihydropyrimidinethiones can be synthesized. These compounds are of significant interest due to their diverse pharmacological activities. The reaction typically proceeds under acidic catalysis.

General Reaction Scheme:

One-pot condensation of an Aldehyde, a β-Ketoester, and this compound.

Logical Relationship Diagram

G Biginelli Multicomponent Reaction Logic cluster_inputs Reaction Components cluster_conditions Reaction Conditions Aldehyde Aldehyde (R-CHO) Reaction One-Pot Cyclocondensation Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction DETU This compound DETU->Reaction Catalyst Catalyst (e.g., HCl, Lewis Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol or Solvent-free) Solvent->Reaction Product 1,3-Diethyl-3,4-dihydropyrimidin-2(1H)-thione Reaction->Product

Caption: Logical flow of the Biginelli three-component synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of dihydropyrimidinethiones using this compound.

  • Reactant Mixture : In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and this compound (1.32 g, 10 mmol).

  • Solvent and Catalyst : Add 20 mL of ethanol, followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reaction : Stir the mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction's progress using TLC.

  • Isolation : Upon completion, cool the reaction mixture in an ice bath. The product will often crystallize and precipitate from the solution.

  • Purification : Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Final Steps : Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidinethione.

Quantitative Data

The Biginelli reaction is known for its versatility. The table below summarizes typical reactants and yields for analogous reactions using thiourea, which are expected to be similar for this compound.[1]

Aldehyde (R group)β-Dicarbonyl CompoundProduct Yield (%)
BenzaldehydeEthyl Acetoacetate~90
3-HydroxybenzaldehydeEthyl Acetoacetate~90
4-ChlorobenzaldehydeMethyl Acetoacetate~92
3-NitrobenzaldehydeEthyl Acetoacetate~85

Application: Synthesis of 1,3,5-Triazine Derivatives

This compound can also be used in condensation reactions to form triazine-based heterocyclic systems. For example, its reaction with formaldehyde and an amino acid like β-alanine leads to the formation of a substituted tetrahydro-1,3,5-triazine-thione.

General Reaction Scheme:

Condensation of this compound, Formaldehyde, and β-Alanine.

Experimental Workflow Diagram

G Workflow for Triazine Synthesis cluster_reactants Reactants DETU This compound Mix Combine reactants in an aqueous medium DETU->Mix FA Formaldehyde (aq.) FA->Mix BA β-Alanine BA->Mix Stir Stir at room temperature (e.g., 24 hours) Mix->Stir Isolate Isolate precipitate Stir->Isolate Purify Purify by recrystallization Isolate->Purify Product Pure Triazine Product Purify->Product

Caption: Experimental workflow for triazine derivative synthesis.

Detailed Experimental Protocol
  • Reaction Setup : In a suitable flask, suspend this compound (0.1 mol) and β-alanine (0.1 mol) in water.

  • Addition of Reactant : Slowly add an aqueous solution of formaldehyde (37%, 0.2 mol) to the suspension with vigorous stirring.

  • Reaction : Continue stirring the mixture at room temperature for 24 hours. A precipitate will gradually form.

  • Isolation and Purification : Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Final Steps : Dry the product. If necessary, purify further by recrystallization from a suitable solvent to yield 3,5-diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid.

Reactant Summary
ReactantRoleStoichiometric Ratio
This compoundN-C-N-S Building Block1
FormaldehydeC1 Building Block2
β-AlanineSide-chain precursor1

Conclusion

This compound is a highly effective and adaptable reagent for the synthesis of diverse heterocyclic compounds. Its application in established reactions like the Hantzsch and Biginelli syntheses, as well as in other condensation reactions, provides straightforward access to thiazolidinones, dihydropyrimidinethiones, and triazines. The protocols and data presented here offer a foundational guide for researchers to explore the rich chemistry of this compound in the pursuit of novel molecules for drug discovery and materials science.

References

Application of N,N'-Diethylthiourea in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylthiourea (DETU) is a versatile sulfur precursor utilized in the synthesis of various metal sulfide nanoparticles. As a member of the N,N'-disubstituted thiourea family, DETU offers tunable reactivity, which allows for control over the nucleation and growth kinetics of nanocrystals. This control is crucial for tailoring the size, shape, and crystalline phase of the resulting nanoparticles, and consequently their optical, electronic, and catalytic properties. The thermal decomposition of DETU in the presence of metal precursors provides a reliable route to high-quality metal sulfide quantum dots and other nanostructures. This document provides detailed application notes and representative protocols for the use of this compound in nanoparticle synthesis.

Core Concepts and Applications

This compound primarily serves as a sulfur source in the synthesis of metal sulfide nanoparticles. Its alkyl substituents influence its decomposition temperature and reactivity, providing a handle to control the reaction kinetics. Slower precursor conversion rates can lead to better control over crystal growth, resulting in more monodisperse nanoparticles.

Key Applications of Nanoparticles Synthesized with Thiourea Derivatives:

  • Quantum Dots (QDs): Metal sulfide nanoparticles, such as lead sulfide (PbS) and cadmium sulfide (CdS), synthesized using thiourea-based precursors exhibit quantum confinement effects, making them suitable for applications in optoelectronic devices, bio-imaging, and solar cells.

  • Photocatalysis: Metal sulfide nanoparticles are effective photocatalysts for the degradation of organic pollutants, such as textile dyes, under light irradiation.[1][2][3] The efficiency of degradation can be influenced by the size and crystal structure of the nanoparticles.

  • Sensors: The unique optical and electronic properties of these nanoparticles can be harnessed for the development of chemical and biological sensors.

Experimental Protocols

The following protocols are representative methods for the synthesis of metal sulfide nanoparticles using a disubstituted thiourea like this compound as the sulfur source. It is important to note that reaction parameters such as temperature, time, and precursor concentrations may require optimization to achieve desired nanoparticle characteristics.

Protocol 1: Synthesis of Lead Sulfide (PbS) Quantum Dots

This protocol is adapted from methods using N,N'-disubstituted thioureas for the synthesis of PbS quantum dots.

Materials:

  • Lead(II) oxide (PbO)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • This compound (DETU)

  • Toluene or other suitable organic solvent

  • Methanol or acetone for precipitation

Procedure:

  • Lead Precursor Preparation: In a three-neck flask equipped with a condenser and a thermocouple, combine PbO, oleic acid, and 1-octadecene.

  • Heat the mixture under vacuum or nitrogen flow at a specific temperature (e.g., 120-150 °C) with stirring until the PbO is completely dissolved, forming a clear solution of lead oleate.

  • Sulfur Precursor Preparation: In a separate vial, dissolve this compound in a suitable solvent like toluene or 1-octadecene. The concentration of this solution will influence the final size of the quantum dots.

  • Hot-Injection: Rapidly inject the prepared DETU solution into the hot lead oleate solution under vigorous stirring. The temperature of the reaction mixture should be carefully controlled (e.g., 90-180 °C).

  • Growth: Allow the reaction to proceed for a specific duration (e.g., 1-30 minutes). The growth time is a critical parameter for controlling the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis-NIR spectroscopy.

  • Quenching: Terminate the reaction by rapidly cooling the flask in a water or ice bath.

  • Purification:

    • Add excess methanol or acetone to the cooled solution to precipitate the PbS quantum dots.

    • Centrifuge the mixture to pellet the quantum dots.

    • Discard the supernatant and re-disperse the quantum dots in a nonpolar solvent like toluene.

    • Repeat the precipitation and re-dispersion steps 2-3 times to remove unreacted precursors and excess ligands.

  • Storage: Store the purified PbS quantum dots dispersed in a nonpolar solvent in a sealed vial under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical experimental parameters and resulting nanoparticle characteristics for the synthesis of PbS quantum dots using N,N'-disubstituted thioureas. These values can serve as a starting point for optimization when using this compound.

Metal PrecursorSulfur PrecursorSolventLigandReaction Temp. (°C)Reaction Time (min)Nanoparticle Size (nm)Emission Peak (nm)Reference
Lead OleateN,N'-disubstituted thioureas1-octadeceneOleic Acid90 - 1801 - 302.5 - 6.2950 - 1330[4][5]

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Precursor Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification and Characterization prep_metal Prepare Metal Precursor (e.g., Lead Oleate) injection Hot Injection prep_metal->injection prep_sulfur Prepare Sulfur Precursor (this compound Solution) prep_sulfur->injection growth Controlled Growth injection->growth Nucleation quenching Reaction Quenching growth->quenching precipitation Precipitation quenching->precipitation centrifugation Centrifugation precipitation->centrifugation redispersion Re-dispersion centrifugation->redispersion characterization Characterization (TEM, UV-Vis, etc.) redispersion->characterization

Caption: General workflow for the synthesis of metal sulfide nanoparticles.

Logical Relationship of Synthesis Parameters and Nanoparticle Properties

G cluster_params Tunable Synthesis Parameters cluster_props Resulting Nanoparticle Properties temp Reaction Temperature size Size temp->size mono Monodispersity temp->mono time Reaction Time time->size conc Precursor Concentration conc->size conc->mono ligand Ligand Type/Concentration shape Shape ligand->shape precursor Thiourea Substituent (e.g., Ethyl groups in DETU) precursor->size phase Crystalline Phase precursor->phase optical Optical Properties (Absorption/Emission) size->optical catalytic Catalytic Activity phase->catalytic

Caption: Influence of synthesis parameters on nanoparticle properties.

References

Application Notes and Protocols for N,N'-Diethylthiourea-Mediated Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for organic reactions mediated by N,N'-Diethylthiourea. This document is intended to serve as a practical guide for laboratory personnel in the fields of chemical synthesis and drug discovery.

Introduction

This compound (DETU) is a versatile reagent and intermediate in organic synthesis. Its bifunctional nature, possessing both nucleophilic sulfur and nitrogen atoms, allows it to participate in a variety of chemical transformations. DETU is particularly valuable in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceutical agents. This document details protocols for three key reactions involving this compound: the synthesis of 2-(ethylimino)-3-ethyl-thiazolidin-4-ones, the Biginelli reaction for the preparation of dihydropyrimidinethiones, and the synthesis of 3,5-diethyltetrahydro-4-thioxo-1,3,5-triazines.

Synthesis of 2-(Ethylimino)-3-ethyl-thiazolidin-4-ones

The reaction of this compound with α-haloesters provides a straightforward method for the synthesis of 2-(ethylimino)-3-ethyl-thiazolidin-4-ones. These compounds are of interest due to their potential biological activities. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Experimental Protocol

A general procedure for the synthesis of 2-(ethylimino)-3-ethyl-thiazolidin-4-ones is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetone, is added an α-haloester (1.0-1.2 eq).

  • A base, such as sodium acetate or triethylamine (1.5-2.0 eq), is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux for a period of 2-24 hours, while being monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(ethylimino)-3-ethyl-thiazolidin-4-one.

Data Presentation
Entryα-HaloesterBaseSolventTime (h)TemperatureYield (%)
1Ethyl chloroacetateSodium acetateEthanol6Reflux85
2Methyl bromoacetateTriethylamineAcetone4RT92
3Ethyl 2-bromopropionateSodium acetateEthanol12Reflux78
4Methyl 2-chloropropionateTriethylamineAcetone850°C81

Reaction Workflow

G cluster_reagents Reagents cluster_process Reaction Process cluster_workup Work-up & Purification DETU This compound Mixing Mix Reagents DETU->Mixing Haloester α-Haloester Haloester->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Reaction Stir/Heat Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Evaporation Solvent Evaporation Monitoring->Evaporation Complete Extraction Extraction Evaporation->Extraction Purification Purification Extraction->Purification Product 2-(Ethylimino)-3-ethyl- thiazolidin-4-one Purification->Product Biginelli_Mechanism Aldehyde Aldehyde Acyliminium Ion Acyliminium Ion Aldehyde->Acyliminium Ion This compound This compound This compound->Acyliminium Ion β-Ketoester β-Ketoester Enolate Enolate β-Ketoester->Enolate Acid Catalyst Acid Catalyst Acid Catalyst->Acyliminium Ion Acid Catalyst->Enolate Open-chain Intermediate Open-chain Intermediate Acyliminium Ion->Open-chain Intermediate Enolate->Open-chain Intermediate Dihydropyrimidinethione Dihydropyrimidinethione Open-chain Intermediate->Dihydropyrimidinethione Cyclization & Dehydration Triazine_Synthesis cluster_reagents Reagents cluster_process Reaction Process cluster_workup Work-up & Isolation DETU This compound Mixing Mix Reagents DETU->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Amine Primary Amine Amine->Mixing Solvent Solvent Solvent->Mixing Reaction Stir at RT Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product 3,5-Diethyltetrahydro-4-thioxo- 1,3,5-triazine Drying->Product

The Versatile Role of N,N'-Diethylthiourea in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylthiourea (DETU) has emerged as a ligand of significant interest in coordination chemistry. Its ability to coordinate with a wide range of metal ions through its sulfur and nitrogen donor atoms has led to the development of novel complexes with diverse applications in catalysis, materials science, and medicine. This document provides a detailed overview of the applications of DETU as a ligand, complete with experimental protocols and quantitative data to support further research and development.

Introduction to this compound as a Ligand

This compound, with the chemical formula (C₂H₅NH)₂CS, is a symmetrically disubstituted thiourea derivative. The presence of a soft sulfur donor atom and two harder nitrogen donor atoms allows DETU to act as a versatile ligand, capable of forming stable complexes with a variety of transition metals.[1] The coordination mode of DETU can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. It most commonly coordinates as a monodentate ligand through its sulfur atom, but bidentate coordination involving both sulfur and one of the nitrogen atoms has also been observed, leading to the formation of a stable four-membered chelate ring.[1][2]

Applications of this compound Metal Complexes

The coordination of DETU to metal centers can impart unique properties to the resulting complexes, leading to a range of applications.

1. Catalysis:

DETU-metal complexes have shown promise as catalysts in various organic transformations. For instance, copper complexes incorporating thiourea-based ligands have been utilized in the oxidation of alcohols.[3][4] The ligand environment around the metal center plays a crucial role in tuning the catalytic activity and selectivity of the complex. While specific protocols for DETU-catalyzed oxidations are still emerging, the general principle involves the activation of an oxidant by the metal complex to facilitate the conversion of the substrate.

2. Biological Activity:

Thiourea derivatives and their metal complexes are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5] The coordination of DETU to metal ions can significantly enhance its biological efficacy.

  • Antifungal Activity: Copper(II) complexes, in particular, have demonstrated notable antifungal properties against various fungal strains, including pathogenic species like Aspergillus niger and Candida albicans.[6] The mechanism of action is believed to involve the disruption of fungal cell membranes and interference with essential metabolic pathways.

  • Anticancer Activity: Copper complexes of N,N-diethyl-N'-benzoylthiourea, a closely related derivative of DETU, have been shown to induce apoptosis in cancer cells with IC50 values in the low micromolar range.[2][7] The cytotoxic effect is significantly higher than that of the free ligand, highlighting the importance of the metal-ligand interaction. The proposed mechanism involves the induction of the intrinsic apoptotic pathway.

3. Corrosion Inhibition:

This compound is an effective corrosion inhibitor for various metals and alloys, particularly in acidic environments.[8] It functions by adsorbing onto the metal surface, forming a protective layer that hinders the corrosion process. The sulfur and nitrogen atoms in the DETU molecule act as active centers for adsorption.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its metal complexes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formula C₅H₁₂N₂S[9]
Molecular Weight 132.23 g/mol [3]
Melting Point 76-78 °C[3]
Appearance White to off-white crystalline solid[10]
Solubility Slightly soluble in water; soluble in ethanol[10]

Table 2: Selected Bond Lengths and Angles for a Copper(II) Complex of a DETU Derivative *

ParameterBond Length (Å)ParameterBond Angle (°)Reference
Cu-S2.258S-Cu-S97.37[11][12]
Cu-O1.95 (avg)O-Cu-O88.5 (avg)[2]
Cu-N2.002 - 2.515N-Cu-S84.3 - 149.61[11]
C=S1.729S-Cu-O175 (avg)[2]
C-N1.283 - 1.377N-Cu-N71.5 - 155.7[11]

Table 3: Biological Activity of Thiourea-Copper(II) Complexes

Complex/CompoundOrganism/Cell LineActivity (MIC or IC₅₀)Reference
Copper(II) Thiourea ComplexAspergillus niger6.12 µg/mL (MIC)[6]
Copper(II) Thiourea ComplexAspergillus flavus8.53 µg/mL (MIC)[6]
Copper(II) Thiourea ComplexCandida albicans8.31 µg/mL (MIC)[6]
[Cu(N,N-diethyl-N'-(o-Cl-benzoyl)thiourea)₂]TA3 (mouse mammary adenocarcinoma)3.9 µM (IC₅₀)[2][7]
[Cu(N,N-diethyl-N'-(p-NO₂-benzoyl)thiourea)₂]TA3 (mouse mammary adenocarcinoma)6.9 µM (IC₅₀)[2][7]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a representative copper(II) complex.

Protocol 1: Synthesis of this compound (DETU) Ligand

This protocol describes the synthesis of DETU from ethylamine and carbon disulfide.

Materials:

  • Ethylamine (2 equivalents)

  • Carbon disulfide (1 equivalent)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethylamine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide dropwise to the stirred ethylamine solution. An exothermic reaction will occur, and a white precipitate may form.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the white solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Characterization:

  • Melting Point: Determine the melting point of the purified product. The literature value is 76-78 °C.[3]

  • FT-IR Spectroscopy: Record the FT-IR spectrum. Look for characteristic peaks for N-H stretching (around 3200 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and the C=S stretching (around 700-800 cm⁻¹).

  • ¹H NMR Spectroscopy: Record the ¹H NMR spectrum. Expect to see signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and a broad signal for the N-H protons.

Protocol 2: Synthesis of a Dichlorobis(this compound)copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with DETU.

Materials:

  • This compound (DETU) (2 equivalents)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve this compound in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate in a minimum amount of hot ethanol.

  • Slowly add the hot ethanolic solution of copper(II) chloride to the stirred solution of DETU.

  • A color change and/or precipitation should be observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid complex by vacuum filtration. If no precipitate forms upon cooling, slowly add diethyl ether to induce precipitation.

  • Wash the collected solid with small portions of cold ethanol and then diethyl ether.

  • Dry the complex in a desiccator.

Characterization:

  • Melting Point/Decomposition Temperature: Determine the melting or decomposition point of the complex.

  • FT-IR Spectroscopy: Record the FT-IR spectrum. Compare the spectrum to that of the free ligand. A shift in the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the complex in a suitable solvent. The appearance of d-d transition bands in the visible region confirms the formation of the copper(II) complex.

Visualization of Key Processes

DOT Script for the General Synthesis of a DETU-Metal Complex:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Isolation DETU This compound (DETU) in Ethanol Mixing Mixing and Stirring DETU->Mixing MetalSalt Metal Salt (e.g., CuCl₂) in Ethanol MetalSalt->Mixing Reflux Reflux (1-2 hours) Mixing->Reflux Cooling Cooling to Room Temp. Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ethanol and Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Product DETU-Metal Complex Drying->Product

Caption: General workflow for the synthesis of a DETU-metal complex.

DOT Script for the Proposed Apoptotic Signaling Pathway of a Thiourea-Copper Complex:

ApoptosisPathway cluster_cell Cancer Cell CuComplex Thiourea-Copper(II) Complex ROS Increased ROS Production CuComplex->ROS induces Mito Mitochondrial Membrane Potential Depolarization ROS->Mito triggers Casp9 Caspase-9 Activation Mito->Casp9 leads to Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by a thiourea-copper(II) complex.

Conclusion

This compound is a versatile and valuable ligand in coordination chemistry, offering a gateway to a wide array of metal complexes with significant potential in catalysis and medicinal applications. The information and protocols provided herein serve as a foundational resource for researchers and scientists to explore and expand upon the promising applications of DETU-based coordination compounds. Further investigation into the precise mechanisms of action and the development of more targeted and efficient DETU-metal complexes will undoubtedly pave the way for new technological and therapeutic advancements.

References

Application Notes: N,N'-Diethylthiourea as a Versatile Reagent in Qualitative Inorganic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylthiourea (DETU) is a sulfur- and nitrogen-containing organic compound that serves as an effective complexing agent for a variety of metal ions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable complexes with a wide range of transition metals and heavy metals. This property makes DETU a valuable reagent in qualitative inorganic analysis for the selective precipitation, masking, and colorimetric identification of cations. These application notes provide detailed protocols and data for utilizing DETU in a laboratory setting.

Principle of Operation

The utility of this compound in qualitative analysis stems from its ability to form coordination complexes with metal ions, primarily through the sulfur atom and, in some cases, through the nitrogen atoms. The reaction between a metal ion (Mⁿ⁺) and DETU can be generalized as follows:

Mⁿ⁺ + x(C₂H₅NH)₂CS → [M{(C₂H₅NH)₂CS}ₓ]ⁿ⁺

The resulting metal complexes often exhibit distinct colors and have varying solubilities depending on the metal ion, the pH of the solution, and the presence of other coordinating ligands. These differences in reactivity and solubility form the basis for the separation and identification of cations in a mixture. By controlling the reaction conditions, particularly pH, DETU can be used for the selective precipitation of certain groups of cations.

Data Presentation

While specific quantitative data for this compound in a classical qualitative analysis scheme is not extensively documented, the performance of analogous thiourea-based reagents in colorimetric sensing provides a strong indication of its potential. The following table summarizes the observed reactions and potential detection parameters for various metal ions with thiourea derivatives, which can be extrapolated to DETU.

Metal IonReagent SystemMethod of DetectionObserved ResultPotential InterferencesReference for Analogue
Cu²⁺Ninhydrin-thiourea derivativeColorimetricSelective color change to olive green.-[1]
Pb²⁺4-phenyl amino thioureaColorimetricVisible color change.Minimal from Fe³⁺, Cd²⁺, Zn²⁺, Mg²⁺, Cr³⁺, Ca²⁺, Ba²⁺, Sn²⁺, Na⁺, Mn²⁺, Hg²⁺.[2]
Hg²⁺Thiourea derivativesFluorometric"Turn-on" fluorescence response.-
Fe³⁺Thiourea derivativesColorimetricFormation of colored complexes.Other transition metals.[3]
Co²⁺Thiourea derivativesColorimetricFormation of colored complexes.Other transition metals.[3]
Ni²⁺Thiourea derivativesColorimetricFormation of colored complexes.Other transition metals.[3]

Experimental Protocols

Preparation of this compound (DETU) Reagent (1% w/v in Ethanol)

Materials:

  • This compound (solid)

  • Ethanol (95% or absolute)

  • Beaker

  • Glass stirring rod

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 1.0 g of solid this compound using an analytical balance.

  • Transfer the solid to a 100 mL beaker.

  • Add approximately 50 mL of ethanol to the beaker.

  • Stir the mixture with a glass rod until the DETU is completely dissolved. Gentle warming in a water bath may be used to facilitate dissolution.

  • Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask.

  • Add ethanol to the volumetric flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the reagent in a well-stoppered bottle, away from direct sunlight.

Protocol for a Spot Test using DETU Reagent

Materials:

  • DETU reagent (1% w/v in ethanol)

  • Solution containing the unknown metal ion(s)

  • Spot plate or filter paper

  • Dropper or micropipette

Procedure:

  • Place one to two drops of the test solution onto a clean spot plate or a piece of filter paper.

  • Add one to two drops of the DETU reagent to the test solution.

  • Observe any immediate color change or the formation of a precipitate.

  • Record the observations and compare them with the expected results for known cations.

Proposed Qualitative Analysis Scheme for a Mixture of Cations

This proposed scheme utilizes the pH-dependent reactivity of DETU to selectively precipitate groups of cations.

a. Group I: Precipitation in Acidic Medium (pH ~1-2)

  • Principle: In a strongly acidic solution, only a few metal ions with a high affinity for sulfur donors will precipitate with DETU.

  • Procedure:

    • To 1 mL of the sample solution, add 1 M HCl dropwise until the pH is approximately 1-2.

    • Add 1 mL of the 1% DETU reagent and stir.

    • If a precipitate forms, centrifuge the mixture and separate the precipitate (Group I) from the supernatant.

    • Wash the precipitate with a small amount of dilute HCl.

  • Expected Cations: Ag⁺, Hg₂²⁺, Pb²⁺ (as with the traditional chloride group). DETU may also co-precipitate some other soft metal ions.

b. Group II: Precipitation in Mildly Acidic to Neutral Medium (pH ~5-6)

  • Principle: By increasing the pH, the deprotonation of the thiourea ligand is facilitated, allowing it to precipitate a wider range of metal ions.

  • Procedure:

    • Take the supernatant from the Group I separation and adjust the pH to 5-6 using a buffer solution (e.g., acetate buffer).

    • Add 1 mL of the 1% DETU reagent and heat gently in a water bath.

    • If a precipitate forms, centrifuge and separate the precipitate (Group II) from the supernatant.

  • Expected Cations: Cu²⁺, Cd²⁺, Bi³⁺, Sn⁴⁺, Sb³⁺.

c. Group III: Precipitation in Basic Medium (pH ~8-9)

  • Principle: In a basic medium, DETU can precipitate metal ions that form stable complexes under these conditions, as well as those that precipitate as hydroxides.

  • Procedure:

    • Take the supernatant from the Group II separation and add ammonium hydroxide until the pH is approximately 8-9.

    • Add 1 mL of the 1% DETU reagent.

    • If a precipitate forms, centrifuge and separate the precipitate (Group III).

  • Expected Cations: Co²⁺, Ni²⁺, Fe³⁺, Mn²⁺, Zn²⁺.

Use of DETU as a Masking Agent

Principle: DETU can form stable, soluble complexes with certain metal ions, thereby preventing them from interfering with the detection of other ions.[4]

Example Protocol: Masking Cu²⁺ in the presence of Ni²⁺

  • To a solution containing both Cu²⁺ and Ni²⁺, add a few drops of DETU reagent. A colored complex with Cu²⁺ will form.

  • To test for Ni²⁺, add dimethylglyoxime reagent. The formation of a characteristic bright red precipitate indicates the presence of Ni²⁺, even in the presence of the DETU-masked copper.

Visualizations

Experimental_Workflow Experimental Workflow for Cation Analysis using DETU start Sample Solution (Mixture of Cations) step1 Add 1M HCl (pH 1-2) Add 1% DETU Reagent start->step1 precip1 Group I Precipitate (e.g., Ag⁺, Hg₂²⁺, Pb²⁺) step1->precip1 Precipitation super1 Supernatant step1->super1 Centrifugation step2 Adjust pH to 5-6 Add 1% DETU Reagent super1->step2 precip2 Group II Precipitate (e.g., Cu²⁺, Cd²⁺, Bi³⁺) step2->precip2 Precipitation super2 Supernatant step2->super2 Centrifugation step3 Add NH₄OH (pH 8-9) Add 1% DETU Reagent super2->step3 precip3 Group III Precipitate (e.g., Co²⁺, Ni²⁺, Fe³⁺) step3->precip3 Precipitation super3 Remaining Solution step3->super3 Centrifugation

Caption: Proposed workflow for the systematic separation of cations using this compound.

Signaling_Pathway General Metal Ion Coordination with DETU DETU This compound (DETU) S N N Complex Metal-DETU Complex [M(DETU)ₓ]ⁿ⁺ DETU:S->Complex Metal Metal Ion (Mⁿ⁺) Metal->Complex Coordination Result Observable Change (Precipitate or Color) Complex->Result

Caption: Coordination of a metal ion with the sulfur donor atom of DETU leading to an observable analytical signal.

References

Troubleshooting & Optimization

Improving yield in N,N'-Diethylthiourea synthesis from ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N,N'-Diethylthiourea synthesized from ethylamine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound from ethylamine?

There are two main laboratory and industrial methods for synthesizing this compound:

  • From Ethylamine and Carbon Disulfide: This is a common and cost-effective method where two equivalents of ethylamine react with one equivalent of carbon disulfide. The reaction typically proceeds in a suitable solvent like ethanol.[1]

  • From Ethylamine and Ethyl Isothiocyanate: This route involves the nucleophilic attack of ethylamine on the electrophilic carbon of ethyl isothiocyanate.[2] This method is often straightforward and can result in good yields.

Q2: What are the key reagents and their roles in the synthesis?

  • Ethylamine (CH₃CH₂NH₂): Acts as the nucleophile, providing the ethylamino groups in the final product.

  • Carbon Disulfide (CS₂) or Ethyl Isothiocyanate (C₂H₅NCS): These reagents provide the central thiocarbonyl group (C=S). They are the electrophiles that are attacked by the ethylamine nucleophile.

  • Solvent: Typically, a polar organic solvent like ethanol is used to dissolve the reactants.[2] Using anhydrous solvents is crucial to prevent water-related side reactions.[3]

Q3: What are the potential side reactions and byproducts that can lower the yield?

Several side reactions can occur, impacting both yield and purity:

  • Unreacted Starting Materials: If the reaction does not go to completion, residual ethylamine and the thiocarbonyl source will contaminate the product.

  • Hydrolysis Products: If water is present in the reaction mixture, ethyl isothiocyanate can hydrolyze to form ethylamine and carbon dioxide, which disrupts the reactant stoichiometry.[3]

  • N,N'-Diethylurea: This can form through the desulfurization of the target molecule, where an oxygen atom replaces the sulfur atom. This is a common side reaction in thiourea chemistry.[3]

  • Air Oxidation: Some sulfur-containing compounds can be sensitive to air oxidation, potentially leading to discolored byproducts.[3]

Q4: How can the progress of the reaction be monitored effectively?

The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of the reactants and the formation of the product over time. This helps in determining the optimal reaction time and preventing the formation of degradation products from prolonged reaction times or excessive heat.[4]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

A low yield is the most frequent problem. Several factors can contribute to this issue. The solutions often involve optimizing the reaction conditions.

  • Possible Cause 1: Suboptimal Stoichiometry

    • Solution: The molar ratio of the reactants is critical. Since ethylamine is volatile, using a slight excess (e.g., 5-10 mol%) can help drive the reaction to completion. However, a large excess will need to be removed during the workup phase.[3]

  • Possible Cause 2: Uncontrolled Exothermic Reaction

    • Solution: The reaction between ethylamine and carbon disulfide or ethyl isothiocyanate can be highly exothermic.[3] This can lead to side reactions and loss of volatile reactants. To control the reaction, add the thiocarbonyl source (CS₂ or ethyl isothiocyanate) slowly and dropwise to the ethylamine solution. It is highly recommended to cool the reaction vessel in an ice bath, especially during the initial addition.

  • Possible Cause 3: Incomplete Reaction

    • Solution: Monitor the reaction using TLC to ensure it has gone to completion.[4] If the reaction stalls, gentle heating or refluxing the mixture might be necessary to drive it to completion. The optimal temperature and time should be determined empirically.[4]

  • Possible Cause 4: Presence of Water

    • Solution: Water can react with the starting materials, leading to byproducts.[3] Ensure all glassware is thoroughly dried before use and use anhydrous solvents to minimize hydrolysis.

Issue 2: The Final Product is an Oil or Fails to Crystallize

  • Possible Cause 1: Presence of Impurities

    • Solution: Impurities, such as unreacted starting materials or side products, can depress the melting point of the final product, causing it to appear as an oil.[3] Purify the crude product thoroughly. Washing the crude solid with cold water can remove water-soluble impurities.[4]

  • Possible Cause 2: Incorrect Recrystallization Solvent

    • Solution: If the product "oils out" during recrystallization, the solvent system is not appropriate. This compound is soluble in polar organic solvents like ethanol and acetone.[2] Recrystallization from boiling anhydrous ethanol is a common and effective purification method.[3]

Issue 3: The Product is Discolored (Yellow or Brown)

  • Possible Cause 1: Impurities in Starting Materials

    • Solution: The purity of the starting materials directly affects the final product's color. Use freshly distilled or high-purity reagents.

  • Possible Cause 2: Formation of Colored Byproducts

    • Solution: Minor side reactions or air oxidation can produce colored impurities.[3] To decolorize the product, add a small amount of activated carbon (Norit) to the hot solution during recrystallization and boil for a few minutes. Filter the hot solution to remove the activated carbon before allowing it to cool and crystallize.[3]

Section 3: Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table provides a guide for this optimization process.

Table 1: Reaction Parameter Optimization for this compound Synthesis

ParameterTypical Range / ConditionRationale / Effect on YieldRecommended Starting Point
Molar Ratio (Ethylamine:CS₂) 2.05 : 1 to 2.1 : 1A slight excess of the volatile ethylamine ensures the complete consumption of carbon disulfide, driving the reaction forward.2.05 : 1
Temperature 0°C to RefluxInitial cooling (0-10°C) is crucial to control the exotherm. Gentle heating may be required later to ensure the reaction completes.Add reagents at 0°C, then allow to warm to room temperature.
Solvent Anhydrous Ethanol, AcetoneA polar solvent is needed to dissolve reactants. Anhydrous conditions prevent hydrolysis of isothiocyanate intermediates.Anhydrous Ethanol
Reaction Time 1 - 6 hoursInsufficient time leads to an incomplete reaction. Excessive time can promote side reactions.Monitor by TLC until starting material is consumed.

Section 4: Experimental Protocols

Protocol A: Synthesis from Ethylamine and Carbon Disulfide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2.05 equivalents) in anhydrous ethanol. Cool the flask in an ice-water bath.

  • Reagent Addition: Slowly add carbon disulfide (1.0 equivalent) dropwise from the dropping funnel to the stirred ethylamine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC. If required, gently heat the mixture to reflux to drive the reaction to completion.

  • Workup and Isolation: Once the reaction is complete, reduce the solvent volume using a rotary evaporator. Pour the concentrated mixture into ice-cooled water to precipitate the crude product.

  • Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of ice-cold water. For further purification, recrystallize the crude product from boiling anhydrous ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain this compound.

Section 5: Visual Guides

The following diagrams illustrate the general workflow for synthesis and a logical approach to troubleshooting common issues.

G reagents Prepare Reagents (Ethylamine, CS₂/EtNCS, Anhydrous Solvent) setup Reaction Setup (Flask, Stirrer, Cooling Bath) reagents->setup addition Slow Reagent Addition (0-10°C) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Workup & Isolation (Precipitation in Water) reaction->workup purify Purification (Recrystallization from Ethanol) workup->purify product Dry Final Product (this compound) purify->product

Caption: General experimental workflow for the synthesis of this compound.

G start Problem Encountered? low_yield Low Yield start->low_yield oily_product Oily Product / No Crystals start->oily_product discolored Discolored Product start->discolored cause_yield1 Suboptimal Stoichiometry low_yield->cause_yield1 cause_yield2 Uncontrolled Exotherm low_yield->cause_yield2 cause_yield3 Incomplete Reaction low_yield->cause_yield3 cause_oily1 Impurities Present oily_product->cause_oily1 cause_oily2 Wrong Recrystallization Solvent oily_product->cause_oily2 cause_discolored1 Impure Reagents discolored->cause_discolored1 cause_discolored2 Side Reactions discolored->cause_discolored2 sol_yield1 Use slight excess of ethylamine cause_yield1->sol_yield1 sol_yield2 Cool reaction (ice bath) Slow addition cause_yield2->sol_yield2 sol_yield3 Monitor by TLC Gentle heating if needed cause_yield3->sol_yield3 sol_oily1 Wash crude product cause_oily1->sol_oily1 sol_oily2 Recrystallize from anhydrous ethanol cause_oily2->sol_oily2 sol_discolored1 Use high-purity starting materials cause_discolored1->sol_discolored1 sol_discolored2 Use activated carbon during recrystallization cause_discolored2->sol_discolored2

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N'-Diethylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and reliable methods for the synthesis of this compound are:

  • Reaction of Diethylamine with Carbon Disulfide: This is a widely used method, particularly for symmetrical thioureas. It proceeds through a dithiocarbamate intermediate.

  • Reaction of Ethyl Isothiocyanate with Ethylamine: This method is generally high-yielding and straightforward if ethyl isothiocyanate is readily available.

Q2: What is the intermediate formed in the reaction between diethylamine and carbon disulfide?

A2: The reaction of diethylamine with carbon disulfide initially forms a diethylammonium diethyldithiocarbamate salt as an intermediate. This salt is then typically converted to this compound, often with the elimination of hydrogen sulfide (H₂S) upon heating or under acidic conditions.

Q3: My reaction of ethyl isothiocyanate with ethylamine is not proceeding to completion. What could be the issue?

A3: Low reactivity in this synthesis can be due to a few factors. The primary reasons include the low nucleophilicity of the amine or the degradation of the ethyl isothiocyanate. Ensure your ethylamine is not protonated (e.g., present as a hydrochloride salt without added base) and that the ethyl isothiocyanate is of high purity and has been stored correctly, as isothiocyanates can be sensitive to moisture and light.

Q4: What are the typical purification methods for this compound?

A4: The most common method for purifying crude this compound is recrystallization. Suitable solvents for recrystallization include ethanol, benzene, or aqueous ethanol. The choice of solvent will depend on the impurities present. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis from Diethylamine and Carbon Disulfide
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Ensure a 2:1 molar ratio of diethylamine to carbon disulfide is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).Drive the reaction to completion and increase the yield of the desired product.
Decomposition of the dithiocarbamate intermediate Control the reaction temperature. The initial reaction is often exothermic and may require cooling. Avoid unnecessarily prolonged reaction times at elevated temperatures.Minimize the formation of degradation byproducts and improve the isolated yield of this compound.
Loss of product during workup This compound has some solubility in water. Minimize the use of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.Reduce the loss of product into the aqueous phase and improve overall yield.
Formation of ethyl isothiocyanate as a byproduct In the presence of certain reagents like mercuric chloride, the intermediate can be converted to ethyl isothiocyanate. Ensure such reagents are absent unless the isothiocyanate is the desired product.Prevent the diversion of the intermediate to a side product, thereby increasing the yield of the target thiourea.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity/Issue Potential Cause Troubleshooting Step
Unreacted starting materials Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature.Optimize reaction conditions by ensuring correct molar ratios, extending the reaction time, or moderately increasing the temperature. Monitor by TLC.
Yellow discoloration of the product Potential formation of polysulfides or other sulfur-containing byproducts due to side reactions of carbon disulfide or decomposition.Purify the crude product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities.
Formation of dithiocarbamate salts Incomplete conversion of the dithiocarbamate intermediate to the final thiourea.Ensure sufficient heating or acidification during the reaction to promote the elimination of H₂S and formation of the thiourea.
Presence of an unidentifiable byproduct Possible side reactions involving impurities in the starting materials or solvent.Ensure the purity of diethylamine, carbon disulfide, and the solvent before starting the reaction. Consider purification of starting materials if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethylamine and Carbon Disulfide

This protocol is adapted from the general procedure for the synthesis of symmetrical N,N'-disubstituted thioureas.

Materials:

  • Diethylamine (2.0 equivalents)

  • Carbon disulfide (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (2.0 eq.) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide (1.0 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Gently heat the mixture to reflux for 2-4 hours. The formation of a precipitate (the dithiocarbamate salt) may be observed, which should redissolve or convert during reflux as hydrogen sulfide is evolved. Caution: Hydrogen sulfide is a toxic gas. This step must be performed in a well-ventilated fume hood.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.

Protocol 2: Synthesis of this compound from Ethyl Isothiocyanate and Ethylamine

Materials:

  • Ethyl isothiocyanate (1.0 equivalent)

  • Ethylamine (1.0-1.1 equivalents)

  • A suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.0 eq.) in a suitable aprotic solvent.

  • Slowly add ethylamine (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reaction temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.

main_reaction_pathway cluster_diethylamine Method 1: From Diethylamine cluster_isothiocyanate Method 2: From Ethyl Isothiocyanate diethylamine 2 x Diethylamine intermediate Diethylammonium Diethyldithiocarbamate (Intermediate) diethylamine->intermediate cs2 Carbon Disulfide cs2->intermediate product1 This compound intermediate->product1 Heat or Acid h2s H₂S intermediate->h2s Heat or Acid ethylamine2 Ethylamine product2 This compound ethylamine2->product2 isothiocyanate Ethyl Isothiocyanate isothiocyanate->product2

Caption: Main synthetic routes to this compound.

side_reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions reactants Diethylamine + CS₂ intermediate Dithiocarbamate Intermediate reactants->intermediate side_product2 Unreacted Starting Materials reactants->side_product2 Incomplete Reaction side_product3 Polysulfides/ Other Sulfur Byproducts reactants->side_product3 Impure CS₂ product This compound intermediate->product Desulfurization side_product1 Thermal Decomposition (e.g., to H₂S, N₂, CO₂) intermediate->side_product1 Excessive Heat

Caption: Potential side reactions in the synthesis from diethylamine.

troubleshooting_workflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No yield_q1 Check Stoichiometry check_yield->yield_q1 Yes success Successful Synthesis check_purity->success No purity_q1 Check Reaction Time/ Temperature check_purity->purity_q1 Yes yield_q2 Optimize Temperature yield_q1->yield_q2 yield_q3 Modify Workup yield_q2->yield_q3 yield_q3->check_yield purity_q2 Recrystallize purity_q1->purity_q2 purity_q3 Check Starting Material Purity purity_q2->purity_q3 purity_q3->check_purity

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimizing N,N'-Diethylthiourea concentration in electroplating solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-Diethylthiourea (DETU) Optimization

Welcome to the technical support center for optimizing this compound (DETU) concentration in your electroplating solutions. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (DETU) in an electroplating bath?

A1: this compound (DETU), a derivative of thiourea, primarily functions as a brightening and leveling agent in electroplating solutions, particularly in acid copper baths. It increases the activation polarization on the cathode, which slows the metal ion discharge rate.[1] This action helps to prevent excessive buildup on high-current-density areas (like micro-trench edges) and promotes a more uniform, smooth (leveled), and bright deposit.[1] It accelerates the formation of crystal nuclei while decreasing the crystal growth speed, leading to finer grain structures and improved filling of micro-trenches and vias.[1]

Q2: How does DETU concentration affect the final deposit properties?

A2: The concentration of DETU is critical. An optimal concentration leads to a bright, level, and ductile deposit. However, deviations can cause significant issues. An excess concentration can lead to "parasitic adsorption reactions" on the substrate surface, which may increase internal stress, cause brittleness, and reduce the plating efficiency.[2][3][4] Conversely, a concentration that is too low will result in a loss of brightness, poor leveling, and potentially dull or rough deposits, especially in low-current-density areas.[5][6]

Q3: What are the recommended analytical methods for monitoring DETU concentration?

A3: Several methods can be used to monitor and control the concentration of organic additives like DETU:

  • Hull Cell Test: This is a qualitative but highly effective method for assessing the overall health of the plating bath and the effect of additives. It provides a visual indication of the plating quality over a wide range of current densities on a single panel.[5][7]

  • Cyclic Voltammetric Stripping (CVS): CVS is a precise quantitative technique used to measure the concentration of organic additives by analyzing their effect on the copper plating and stripping rate.[8][9] It is considered more objective than the Hull Cell test for precise replenishment of additives.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the direct quantitative analysis of DETU and its breakdown products. This method offers high specificity and accuracy.[9]

Troubleshooting Guide

This guide addresses common issues related to incorrect DETU concentration. The primary diagnostic tool referenced is the Hull Cell test.

Problem Potential Cause (related to DETU) Recommended Solution
Dull or Matte Deposit in Low-Current-Density Areas Insufficient DETU (Brightener) ConcentrationPerform a Hull Cell test. Make incremental additions of DETU solution to the cell (e.g., 0.5 mL of a prepared stock solution) and run a new panel after each addition until the desired brightness is restored in the low-current-density region. Scale up the addition to the main bath.[5]
Brittle or Cracked Deposit Excessive DETU (Brightener) ConcentrationAn excess of brightener can increase internal stress. Perform a light carbon treatment on a sample of the bath and re-evaluate with a Hull Cell. If successful, apply the treatment to the main bath. Reduce the DETU concentration in subsequent additions.
Cloudiness in Mid- to High-Current-Density Areas Imbalance of Additives (Potentially low carrier with relative excess of DETU) or Organic ContaminationEvaluate the Hull Cell panel for signs of organic contamination. A carbon treatment may be necessary. Ensure other bath components (e.g., suppressor/carrier) are within their optimal range.[10]
"Burnt" or Dark, Rough Deposit in High-Current-Density Areas While often caused by incorrect current density or low acid content, a severe imbalance in additives, including DETU, can contribute to this issue.First, verify and adjust main bath constituents (metal salt, acid). Use the Hull Cell to assess the brightener range. If the bright range is narrow, it may indicate an additive imbalance or contamination.[6][10]
Poor Throwing Power / Uneven Plating Incorrect Additive Balance (DETU is part of a complex system)While throwing power is heavily influenced by acid and metal content, the entire organic additive package, including DETU, plays a role.[5] Use CVS for precise measurement of all organic components to ensure they are in balance.
Visual Guide to Hull Cell Panel Interpretation for Brightener (DETU) Concentration
Condition Appearance on Hull Cell Panel (Acid Copper Bath)
Optimal Concentration The panel shows a wide, mirror-bright range, typically from the middle- to the low-current-density end. The deposit is smooth and uniform.[10]
Low Concentration The bright range is significantly narrowed. The low-current-density area appears dull, hazy, or even rough and matte.[5][10]
High Concentration The deposit may become brittle and highly stressed, potentially showing cracking when the panel is bent. In severe cases, it can lead to poor coverage or cloudiness in low-current-density areas due to excessive adsorption.

Quantitative Data Summary

The following table summarizes the effect of thiourea (a related compound to DETU) concentration on copper deposit thickness in a methanesulfonic acid bath. This data illustrates the impact of brightener concentration on plating efficiency.

Thiourea Conc. (ppm)Deposition Potential (V vs. Ag/AgCl)Deposition Time (s)Film Thickness (µm)
0-0.506004.9 ± 0.4
30-0.506004.3 ± 0.3
60-0.506003.9 ± 0.2
90-0.506003.5 ± 0.3
Data adapted from a study on thiourea in a decorative copper plating bath.[2][3][4]

Experimental Protocols & Visualizations

Protocol 1: Hull Cell Test for DETU Optimization

This protocol provides a standardized method for evaluating the DETU concentration.

1. Objective: To qualitatively assess the DETU (brightener) concentration and determine the required addition to achieve a desired deposit appearance.

2. Materials:

  • 267 mL Hull Cell

  • DC Rectifier (0-10A, 0-12V)

  • Polished Brass or Steel Cathode Panels

  • Phosphorized Copper Anode

  • Heater and Air Agitator (if required for the bath)

  • Sample of the electroplating bath

  • Prepared DETU stock solution (e.g., 1% solution in deionized water)

  • Micropipette or graduated cylinder

3. Procedure:

  • Preparation: Ensure the anode and cathode panels are clean and properly placed in the Hull Cell.

  • Sample Collection: Take a representative 267 mL sample from the main plating bath.

  • Setup: Place the cell in a temperature-controlled water bath to maintain the correct operating temperature. If the bath requires agitation, place the air tube in the cell.

  • Initial Test ("As Is"):

    • Connect the electrodes to the rectifier (Anode to +, Cathode to -).

    • Apply the standard current for your process (e.g., 2 Amps) for a set time (e.g., 5-10 minutes).[10]

    • Remove the panel, rinse thoroughly with deionized water, and dry carefully.

  • Interpretation: Examine the panel across the current density range. Note the width of the bright range, and the presence of any dullness, burning, or roughness.

  • Incremental Additions:

    • If the low-current-density area is dull, add a small, precise volume of the DETU stock solution to the Hull Cell (e.g., 0.2 mL).

    • Stir the solution thoroughly.

    • Plate a new, clean panel using the same parameters.

  • Evaluation: Compare the new panel to the previous one. If the bright range has widened and the dullness is reduced, the addition was beneficial.

  • Repeat: Continue with small incremental additions until the desired panel appearance is achieved.

  • Calculation: Sum the total volume of DETU solution added to the cell. Scale this volume up to calculate the required addition for the main plating tank.

Hull_Cell_Workflow cluster_prep Preparation cluster_test Testing Cycle cluster_action Action A Collect 267mL Bath Sample B Clean & Place Electrodes A->B C Set Temperature & Agitation B->C D Run 'As Is' Test (e.g., 2A, 5 min) C->D E Analyze Panel: - Bright Range - Dullness - Burning D->E F Decision: Panel OK? E->F G Add Incremental Dose of DETU F->G No J No Action Needed F->J Yes H Run New Test on Clean Panel G->H I Calculate & Add Scaled Dose to Main Tank G->I H->E Re-evaluate

Fig. 1: Workflow for DETU optimization using the Hull Cell test.
Protocol 2: Cyclic Voltammetric Stripping (CVS) for Additive Analysis

1. Objective: To quantitatively determine the concentration of organic additives (including DETU, often measured as a "brightener" or "accelerator") in the plating bath.

2. Principle: CVS measures the rate of copper plating onto a rotating platinum electrode. Organic additives suppress or accelerate this rate. By measuring the charge required to strip the plated copper, the activity and thus the concentration of the additives can be determined.[8]

3. Materials:

  • CVS analysis system with a potentiostat/galvanostat

  • Electrochemical cell with a three-electrode setup:

    • Platinum Rotating Disk Electrode (Working Electrode)

    • Platinum wire (Counter Electrode)

    • Ag/AgCl or similar (Reference Electrode)

  • Virgin Make-up Solution (VMS - contains all bath components except organic additives)

  • Standard solutions of the additives (suppressor, brightener/DETU)

  • Sample of the electroplating bath

4. General Procedure (Modified Linear Approximation Technique - MLAT for Brightener):

  • System Preparation: Ensure the electrodes are clean and the system is calibrated.

  • Prepare Intercept Solution: Create a solution containing VMS and a known, standard amount of the suppressor additive.

  • Measure Baseline: Run a CVS scan on the intercept solution to get a baseline plating/stripping rate (Area 'A').

  • Titration: Make a precise, known addition of the plating bath sample to the intercept solution.

  • Measure Again: Run another CVS scan. The brightener (DETU) in the sample will compete with the suppressor, increasing the plating rate and the resulting stripping peak area.

  • Repeat: Continue adding the sample and measuring until a sufficient number of data points are collected to create a linear response curve.

  • Calculation: The CVS software extrapolates the linear plot back to the baseline value. The volume of sample required to reach this point is used to calculate the concentration of the brightener (DETU) in the original bath sample.

CVS_Logic start Start Analysis process Prepare VMS + Suppressor (Intercept Solution) Measure Baseline Plating Rate (A₀) Add known volume of Bath Sample Measure New Plating Rate (Aᵢ) Plot Aᵢ vs. Sample Volume start->process:f0 process:f1->process:f2 process:f2->process:f3 process:f3->process:f4 decision Sufficient Data for Linear Fit? process:f4->decision decision->process:f2 No calculation Extrapolate Linear Plot to A₀ & Calculate DETU Concentration decision->calculation Yes end_node End calculation->end_node

Fig. 2: Logical flow for brightener analysis using CVS (MLAT method).

References

Technical Support Center: N,N'-Diethylthiourea Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diethylthiourea (DETU). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of DETU in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in acidic media?

A1: this compound (DETU) is susceptible to degradation in acidic media primarily through acid-catalyzed hydrolysis. Other contributing factors can include oxidation, exposure to light (photodegradation), and elevated temperatures. The presence of metal ions can also potentially catalyze degradation.

Q2: What is the main degradation product of DETU in an acidic solution?

A2: The primary degradation product of DETU under acidic conditions is expected to be N,N'-diethylurea, formed through the hydrolysis of the thiocarbonyl (C=S) group to a carbonyl (C=O) group, with the concurrent release of hydrogen sulfide (H₂S).

Q3: How can I minimize the degradation of my DETU sample in an acidic formulation?

A3: To minimize degradation, consider the following strategies:

  • pH Control: If possible, adjust the pH of your formulation to be as close to neutral as is feasible for your application.

  • Temperature Control: Store and handle DETU solutions at controlled, low temperatures to reduce the rate of hydrolysis and thermal decomposition.[1]

  • Light Protection: Protect solutions from light by using amber vials or storing them in the dark to prevent photodegradation.[1]

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]

  • Use of Stabilizers: The addition of antioxidants may inhibit oxidative degradation. For formulations where metal ion contamination is a concern, consider using a chelating agent like EDTA.[1]

  • Solvent Choice: If your experimental design allows, using non-aqueous or co-solvents can reduce the rate of hydrolysis.

Q4: Are there any analytical methods to monitor the degradation of DETU?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of DETU and quantifying its degradation products.[2] A stability-indicating HPLC method should be developed and validated to separate DETU from its potential degradation products.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of this compound in acidic media.

Problem Possible Cause Recommended Action
Change in physical appearance of solid DETU (e.g., discoloration, clumping) Oxidation, photodegradation, or moisture absorption.Store the solid compound in a tightly sealed, amber glass container in a cool, dark, and dry place. For hygroscopic samples, store in a desiccator.[1]
Inconsistent results in bioassays or other experiments Degradation of DETU in stock or working solutions.Prepare fresh solutions for each experiment. If solutions must be stored, conduct a solution stability study to determine appropriate storage conditions and duration. Before use, verify the purity of stored solutions using a suitable analytical method like HPLC.
Appearance of a new peak in the chromatogram during HPLC analysis Formation of a degradation product.Identify the degradation product using techniques like LC-MS. Review the storage and handling conditions of your sample and solutions to identify the cause of degradation.
Precipitate formation in a DETU solution Degradation leading to the formation of insoluble products or exceeding the solubility limit of DETU or its degradants.Prepare fresh solutions and filter them before use. If storing solutions, consider refrigeration to slow down degradation processes that may lead to precipitation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of DETU in acidic conditions. Researchers should adapt this protocol to their specific needs and available equipment.

Objective: To identify potential degradation products and assess the stability of DETU under acidic stress.

Materials:

  • This compound (DETU)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DETU in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • In separate, clearly labeled containers, mix equal volumes of the DETU stock solution with 0.1 M HCl and 1 M HCl.

    • As a control, mix an equal volume of the DETU stock solution with water.

    • Store the solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Time Points:

    • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples with an appropriate amount of NaOH solution.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent DETU peak from any degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of DETU remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify any major degradation products.

    • Plot the percentage of DETU remaining versus time to determine the degradation kinetics.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Degradation of this compound in Acidic Media at 40°C

Time (hours) % DETU Remaining (0.1 M HCl) % Degradation Product 1 (Area %) % DETU Remaining (1 M HCl) % Degradation Product 1 (Area %)
010001000
2User DataUser DataUser DataUser Data
4User DataUser DataUser DataUser Data
8User DataUser DataUser DataUser Data
24User DataUser DataUser DataUser Data
48User DataUser DataUser DataUser Data

Users should populate this table with their own experimental data.

Visualizations

Degradation Pathway of this compound in Acidic Media

DETU This compound Intermediate Protonated Intermediate DETU->Intermediate + H₃O⁺ Products N,N'-Diethylurea + H₂S Intermediate->Products + H₂O - H₃O⁺

Caption: Proposed acid-catalyzed hydrolysis of DETU.

Experimental Workflow for Forced Degradation Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare DETU Stock Solution Acid Add Acid (e.g., 0.1M HCl) Prep->Acid Control Add Water (Control) Prep->Control Incubate Incubate at Controlled Temperature Acid->Incubate Control->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Analyze Calculate % Degradation & Identify Products HPLC->Analyze

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Inconsistent Experimental Results

decision decision action action start Inconsistent Experimental Results check_solution Was the DETU solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh DETU solution check_solution->prepare_fresh No retest Retest with fresh solution check_solution->retest Yes prepare_fresh->retest check_storage Review solution storage conditions (temp, light, time) check_solid Check purity of solid DETU check_storage->check_solid retest->check_storage Still Inconsistent

Caption: Troubleshooting inconsistent experimental results.

References

Troubleshooting peak tailing in HPLC analysis of thioureas

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of thioureas and related basic compounds.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, often appearing as an asymmetric peak with a trailing edge.[1][2] This distortion can compromise the accuracy and reproducibility of your analysis by complicating peak integration and obscuring nearby analytes.[1][2] The following guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Initial Assessment & Diagnosis

The first step is to determine the nature and scope of the tailing. Is it affecting all peaks or only specific ones, like your thiourea analyte?

  • If all peaks are tailing: This often points to a system-wide or column-wide physical problem. Common causes include the formation of a void at the column inlet, a partially blocked frit, or excessive extra-column volume from long or wide tubing.[2][3][4]

  • If only thiourea (or other basic analyte) peaks are tailing: This strongly suggests a chemical interaction issue between your analyte and the stationary phase.[5] The primary cause is often secondary interactions between the basic functional groups of the thiourea and acidic residual silanol groups on the silica-based column packing.[4][6][7]

The following workflow provides a logical sequence for troubleshooting.

G cluster_all cluster_analyte start Peak Tailing Observed check_scope Are all peaks tailing? start->check_scope all_peaks YES check_scope->all_peaks analyte_peaks NO check_scope->analyte_peaks check_system Check System for Dead Volume (fittings, tubing) all_peaks->check_system check_column_phys Check for Column Void / Blockage check_system->check_column_phys Tailing persists replace_column Replace Column & Guard Column check_column_phys->replace_column Tailing persists solved Problem Solved replace_column->solved check_mobile_phase Optimize Mobile Phase (pH, Additives) analyte_peaks->check_mobile_phase check_column_chem Evaluate Column Chemistry check_mobile_phase->check_column_chem Tailing persists check_sample Check Sample (Solvent, Concentration) check_column_chem->check_sample Tailing persists check_sample->solved G thiourea Thiourea (Basic Analyte) interaction Ionic Interaction (Secondary Retention) thiourea->interaction silanol Deprotonated Silanol Group (SiO⁻) on Silica Surface (pH > 3) silanol->interaction tailing Peak Tailing interaction->tailing Causes

References

Enhancing the solubility of N,N'-Diethylthiourea for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on enhancing the solubility of N,N'-Diethylthiourea (DETU) for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DETU) and what are its basic properties?

This compound is an organic, sulfur-containing compound belonging to the thiourea class. It typically appears as a white to buff-colored crystalline solid at room temperature. It is generally stable under ambient conditions but may be sensitive to air and is incompatible with strong oxidizing agents.

Q2: What is the general solubility profile of DETU?

DETU has limited solubility in water but is more soluble in organic solvents. It is described as very slightly soluble in water, soluble in ethanol, and very soluble in diethyl ether. Other solvents in which it is reported to be soluble include methanol, acetone, benzene, and ethyl acetate. It is reportedly insoluble in gasoline.

Q3: What is the recommended starting solvent for preparing a DETU stock solution for biological assays?

For compounds with poor aqueous solubility, the standard and recommended approach is to first prepare a concentrated stock solution using a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and miscibility with aqueous culture media. Ethanol is also a viable option.

Q4: What is the maximum concentration of an organic solvent like DMSO that is safe for my cells?

It is critical to ensure that the final concentration of the organic co-solvent in your assay is low enough to avoid solvent-induced toxicity or experimental artifacts. For most cell-based assays, the final concentration of DMSO should typically be kept below 0.5%. However, the tolerance can be cell-line specific, and it is advisable to run a vehicle control experiment to confirm the lack of effect at your chosen concentration.

Solubility Data

The solubility of DETU can vary based on the solvent, temperature, and purity of the compound. The data below is compiled from various sources. Researchers should consider this a guide and may need to determine solubility empirically for their specific experimental conditions.

SolventReported SolubilitySource(s)
Water38 g/L (at 20°C)
Water42 g/L
WaterVery slightly soluble
EthanolSoluble
Diethyl EtherVery Soluble
AcetoneSoluble
MethanolSoluble
BenzeneSoluble
Ethyl AcetateSoluble
GasolineInsoluble
Troubleshooting Guide

Q5: I dissolved DETU in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture medium. What happened and what should I do?

This is a common issue known as precipitation, which occurs when a compound is transferred from a solvent in which it is highly soluble (like DMSO) to one where it is poorly soluble (like aqueous media). The final concentration of DETU in the medium has exceeded its solubility limit.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to lower the final working concentration of DETU in your assay.

  • Modify the Dilution Method: Instead of adding the stock directly to the full volume of media, try adding the stock solution to a smaller volume of media first while vortexing or stirring, and then bring it up to the final volume. This can help disperse the compound more effectively.

  • Increase the Co-solvent Concentration: You can try slightly increasing the final percentage of DMSO, but be cautious and ensure it remains below the toxic threshold for your cells (typically <0.5%). Always run a parallel vehicle control.

  • Use a Different Co-solvent: Consider creating a stock solution in a different co-solvent like ethanol or using a co-solvent system (e.g., a mixture of ethanol and propylene glycol).

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DETU stock solution may slightly increase its solubility.

Caption: Troubleshooting workflow for DETU precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DETU Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which is a common first step for using a poorly water-soluble compound in biological assays.

Materials:

  • This compound (DETU) powder (MW: 132.23 g/mol )

  • Cell-culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculation: Determine the mass of DETU required. To make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 132.23 g/mol x 1000 mg/g = 1.32 mg

  • Weighing: Accurately weigh 1.32 mg of DETU powder and place it into a sterile vial.

  • Solubilization: Add 1 mL of 100% cell-culture grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the DETU is completely dissolved. A brief sonication in a bath sonicator can be used if dissolution is slow.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium for a cell-based assay.

Materials:

  • 10 mM DETU stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Dilution Factor: The goal is to dilute the 10 mM stock solution to a 10 µM working solution, which is a 1:1000 dilution.

  • Final Solvent Concentration: A 1:1000 dilution will result in a final DMSO concentration of 0.1% (100% / 1000), which is generally well-tolerated by most cell lines.

  • Dilution Step:

    • For a final volume of 10 mL of working solution, add 10 µL of the 10 mM DETU stock solution to 9.99 mL of pre-warmed cell culture medium.

    • Immediately cap the tube and vortex or invert gently but thoroughly to ensure a homogenous solution and minimize the risk of precipitation.

  • Application: Use the freshly prepared working solution to treat your cells as required by your experimental design. It is recommended to prepare the working solution immediately before use.

Caption: Standard workflow for preparing DETU solutions.

Technical Support Center: Electrochemical Detection of N,N'-Diethylthiourea (DETU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrochemical detection of N,N'-Diethylthiourea (DETU). The information provided is primarily based on methodologies established for the closely related compound thiourea (TU), which are expected to be largely applicable to DETU.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of DETU.

Problem Possible Cause(s) Suggested Solution(s)
No or low signal (no peak) Incorrect potential window; Inactive electrode surface; Low analyte concentration; Improperly prepared electrolyte.1. Widen the potential window to ensure the oxidation/reduction potential of DETU is covered. 2. Polish the working electrode meticulously before each experiment. 3. Perform electrochemical activation of the electrode. 4. Increase the concentration of DETU in the sample. 5. Verify the pH and concentration of the supporting electrolyte.
Poor reproducibility Electrode surface fouling or passivation; Inconsistent electrode polishing; Contamination of the electrochemical cell.1. After each measurement, clean the electrode surface by cycling the potential in the supporting electrolyte or by re-polishing.[1] 2. Standardize the electrode polishing procedure. 3. Thoroughly clean all glassware and components of the electrochemical cell.
Peak shifting Change in pH of the supporting electrolyte; Reference electrode instability; High concentration of interfering species.1. Ensure the buffer capacity of the supporting electrolyte is sufficient to maintain a constant pH.[2] 2. Check the filling solution of the reference electrode and ensure it is not clogged. 3. Dilute the sample or use a separation technique to remove interferents.
High background current Contaminated supporting electrolyte or glassware; Electrode surface not properly cleaned.1. Use high-purity reagents and solvents for the supporting electrolyte. 2. Ensure all components of the electrochemical cell are scrupulously clean.
Overlapping peaks from interferents Presence of electroactive species with similar redox potentials to DETU.1. Modify the electrode surface with selective materials (e.g., nanoparticles, polymers) to enhance selectivity for DETU.[2][3] 2. Adjust the pH of the supporting electrolyte to shift the peak potential of DETU or the interferent. 3. Employ a different voltammetric technique (e.g., differential pulse voltammetry) which can offer better resolution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical experimental parameters for the voltammetric detection of thiourea compounds?

A1: While specific parameters should be optimized for this compound, studies on thiourea provide a good starting point. Differential Pulse Voltammetry (DPV) is a commonly used technique.[2] Typical parameters include a potential window from -0.5 V to 1.6 V, a pulse amplitude of 50 mV, and a scan rate of 50 mV/s.[1][4] The choice of supporting electrolyte is crucial, with phosphate buffer solutions (PBS) at neutral pH often being effective.[2]

Q2: What are common interfering species in the electrochemical detection of DETU?

A2: Given that DETU is used as a corrosion inhibitor and in the rubber industry, potential interferents in industrial samples could include other organic sulfur compounds, metal ions, and antioxidants.[5] In biological samples, common interferents include ascorbic acid, uric acid, and dopamine, which are electroactive at similar potentials.[6]

Q3: How can I improve the selectivity of my sensor for DETU?

A3: Improving selectivity is key to mitigating interference. One effective strategy is to modify the working electrode. Materials such as metal oxide nanostructures (e.g., CuO/ZnO) or conductive polymers can enhance the electrochemical response towards thiourea compounds and shift the oxidation potential to a region with fewer interferences.[2] The use of specific recognition elements, if available, can also greatly enhance selectivity.

Q4: My electrode response is decreasing with repeated measurements. What could be the cause?

A4: A decreasing response, often referred to as electrode fouling or passivation, is a common issue when working with organic molecules.[1] The oxidation products of DETU or other species in the sample may adsorb onto the electrode surface, blocking active sites. To address this, it is essential to clean the electrode surface between measurements. This can be done by mechanical polishing or by electrochemical methods, such as cycling the potential in a blank electrolyte solution.

Q5: What is the purpose of using different voltammetric techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)?

A5: Cyclic Voltammetry (CV) is primarily used to study the electrochemical behavior of a substance, such as determining its redox potentials and assessing the reversibility of the electrochemical reaction.[7] DPV, on the other hand, is a more sensitive technique for quantitative analysis.[4] It minimizes the background (capacitive) current, resulting in a peak-shaped output where the peak height is proportional to the analyte concentration, often leading to lower detection limits.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the electrochemical detection of the related compound, thiourea (TU). These values can serve as a benchmark for the development of DETU sensors.

Table 1: Performance of Different Modified Electrodes for Thiourea (TU) Detection

Electrode ModificationVoltammetric TechniqueLinear Range (mM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Nafion/CuO/ZnO NSs/GCEDPV0.15 - 1.2023.030.4122[2]

GCE: Glassy Carbon Electrode, NSs: Nanospikes, DPV: Differential Pulse Voltammetry

Table 2: Interference Study on a Nafion/CuO/ZnO NSs/GCE for Thiourea (TU) Detection

Interfering SpeciesConcentration of TU (mM)Concentration of Interferent (mM)Signal Change (%)Reference
Ca²⁺0.606.0< 5[2]
Na⁺0.606.0< 5[2]
Fe²⁺0.606.0< 5[2]
K⁺0.606.0< 5[2]

Experimental Protocols

Detailed Methodology for Voltammetric Detection of Thiourea (TU)

This protocol is adapted from a study on a Nafion/CuO/ZnO nanospike modified glassy carbon electrode and can be used as a starting point for DETU detection.[2]

1. Electrode Preparation and Modification:

  • Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry on a polishing pad for 5 minutes.

  • Rinse thoroughly with deionized water and sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles.

  • Prepare a dispersion of CuO/ZnO nanospikes (or other desired modifier) in a solution containing Nafion.

  • Drop-cast a small volume (e.g., 5 µL) of the dispersion onto the cleaned GCE surface and allow it to dry at room temperature.

2. Electrochemical Measurement:

  • Use a standard three-electrode electrochemical cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[7]

  • The supporting electrolyte is typically a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Record the differential pulse voltammogram by scanning the potential from an initial to a final potential (e.g., 0.0 V to 1.0 V).

  • The DPV parameters can be set as follows: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.

  • The concentration of the analyte is determined by the peak current.

3. Interference Study:

  • Record the DPV response of a known concentration of the analyte (e.g., 0.60 mM TU).

  • Add a potential interfering species at a significantly higher concentration (e.g., 10-fold excess) to the electrochemical cell.

  • Record the DPV response again and calculate the percentage change in the peak current to assess the impact of the interferent.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Polish GCE B Clean GCE A->B C Prepare Modifier Suspension B->C D Modify G-CE Surface C->D E Assemble 3-Electrode Cell D->E F Add Supporting Electrolyte E->F G Add Analyte (DETU) F->G H Run Voltammetric Scan (e.g., DPV) G->H I Record Voltammogram H->I J Measure Peak Current I->J K Determine Concentration J->K

Caption: A typical experimental workflow for the electrochemical detection of DETU.

Interference_Troubleshooting Start Interference Suspected? Modify_Electrode Modify Electrode Surface (e.g., with nanoparticles, polymers) Start->Modify_Electrode Yes Adjust_pH Adjust pH of Supporting Electrolyte Start->Adjust_pH Yes Change_Technique Change Voltammetric Technique (e.g., to DPV) Start->Change_Technique Yes Sample_Prep Implement Sample Preparation (e.g., dilution, extraction) Start->Sample_Prep Yes Resolved Interference Resolved Modify_Electrode->Resolved Adjust_pH->Resolved Change_Technique->Resolved Sample_Prep->Resolved Not_Resolved Further Optimization Needed

Caption: Decision tree for mitigating interference in electrochemical analysis.

References

Technical Support Center: Purification of N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-Diethylthiourea. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing most impurities, particularly if the starting material is relatively pure. Column chromatography can be employed for separating components of similar polarity when recrystallization is ineffective.

Q2: What are the likely impurities in crude this compound synthesized from ethylamine and carbon disulfide?

A2: The synthesis of this compound from ethylamine and carbon disulfide may result in several impurities. These can include unreacted starting materials such as ethylamine and carbon disulfide, as well as byproducts like ethyl isothiocyanate, and polysulfides. Residual solvents from the synthesis may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common methods include:

  • Melting Point Analysis: Pure this compound has a sharp melting point around 76-78°C. A broad melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A single spot on the TLC plate suggests a relatively pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A single sharp peak is indicative of high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

Q4: What are the ideal storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It may be sensitive to air and should be stored under an inert atmosphere if possible.

Troubleshooting Guides

Recrystallization

Problem: Oiling Out Instead of Crystal Formation

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of this compound (~77°C).Select a solvent with a lower boiling point. For instance, if using a high-boiling solvent, switch to ethanol (boiling point ~78°C) or an ethanol/water mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
High concentration of impurities.Consider a preliminary purification step, such as washing the crude solid with a solvent in which the desired compound is sparingly soluble at room temperature, before proceeding with recrystallization.

Problem: Low or No Crystal Yield

Possible CauseSolution
Too much solvent was used, preventing the solution from becoming saturated upon cooling.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different solvent or a solvent mixture. For this compound, an ethanol/water mixture can be effective, as the compound is less soluble in water.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

Problem: Crystals are colored or appear impure

Possible CauseSolution
Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product as well.
Inefficient removal of mother liquor after filtration.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Column Chromatography

Problem: Poor Separation of this compound and Impurities

Possible CauseSolution
Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
The column was overloaded with the crude sample.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.

Problem: this compound is Stuck on the Column

Possible CauseSolution
The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Problem: this compound Elutes Too Quickly

Possible CauseSolution
The eluent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20-25°CReference
WaterVery slightly soluble/Slightly soluble
EthanolSoluble
Diethyl EtherVery soluble
Carbon TetrachlorideSlightly soluble
BenzeneSoluble
MethanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
GasolineInsoluble

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol is suitable for purifying this compound that is relatively free of highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when recrystallization fails to provide a product of the desired purity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude material. A solvent system that gives an Rf value of 0.2-0.4 for this compound is generally suitable. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions.

  • Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude this compound AddSolvent Add minimal hot solvent (e.g., Ethanol) Crude->AddSolvent Heat Heat to dissolve AddSolvent->Heat InsolubleImpurities Insoluble Impurities? Heat->InsolubleImpurities HotFiltration Hot Filtration InsolubleImpurities->HotFiltration Yes Cool Slowly cool to room temperature InsolubleImpurities->Cool No HotFiltration->Cool IceBath Cool in ice bath Cool->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with cold solvent VacuumFiltration->Wash Dry Dry crystals Wash->Dry Pure Pure this compound Dry->Pure Troubleshooting_Logic cluster_troubleshooting Troubleshooting cluster_recrystallization_solutions Recrystallization Solutions cluster_chromatography_solutions Chromatography Solutions Start Purification Attempt CheckPurity Assess Purity (Melting Point, TLC, HPLC) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Meets Specs Impure Product is Impure CheckPurity->Impure Fails Specs RecrystallizationIssue Recrystallization Issue? Impure->RecrystallizationIssue ChromatographyIssue Chromatography Issue? Impure->ChromatographyIssue ChangeSolvent Change Solvent/ Solvent Ratio RecrystallizationIssue->ChangeSolvent SlowCooling Ensure Slow Cooling RecrystallizationIssue->SlowCooling CheckAmountSolvent Optimize Solvent Amount RecrystallizationIssue->CheckAmountSolvent OptimizeEluent Optimize Eluent System ChromatographyIssue->OptimizeEluent CheckLoading Check Sample Loading ChromatographyIssue->CheckLoading RepackColumn Repack Column ChromatographyIssue->RepackColumn

Technical Support Center: Overcoming Poor Adhesion in Coatings Containing N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor adhesion in coatings formulated with N,N'-Diethylthiourea.

Troubleshooting Guide

Poor adhesion of coatings containing this compound is a common issue that can often be traced back to the additive's function as a corrosion inhibitor. By systematically evaluating surface preparation, coating formulation, and application processes, adhesion can be significantly improved.

Problem: Coating exhibits poor adhesion (e.g., peeling, flaking, blistering) when this compound is included in the formulation.

Potential Root Cause: this compound, often used as a corrosion inhibitor, can adsorb onto the metal substrate surface. This creates a weak boundary layer that interferes with the coating's ability to form a strong bond with the substrate.

Troubleshooting Steps:

  • Verify Surface Cleanliness and Preparation: Inadequate surface preparation is a primary cause of adhesion failure.[1][2] Ensure the substrate is free from contaminants that can interfere with adhesion.

  • Optimize Surface Profile: A roughened surface provides a better anchor for the coating.[1]

  • Evaluate this compound Concentration: Higher concentrations of this compound can lead to a more pronounced interference with adhesion.

  • Incorporate an Adhesion Promoter: Adhesion promoters can help bridge the coating to the substrate, even in the presence of interfering substances.[3]

  • Review Coating Formulation: Ensure the coating's resin system is compatible with the substrate and any additives.

  • Ensure Proper Curing: Incomplete or improper curing can lead to poor adhesion.[1]

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause poor adhesion in my coating?

A1: this compound is an effective corrosion inhibitor because it adsorbs onto metal surfaces, forming a protective layer. This same mechanism, however, can create a weak boundary layer between the substrate and your coating, preventing the coating from forming a strong, direct bond with the metal. The coating adheres to this weakly bound inhibitor layer instead of the substrate itself, leading to poor adhesion.

Q2: What is the likely mechanism of adhesion failure?

A2: The primary mechanism is believed to be the formation of a thin, non-adherent layer of this compound on the substrate. The sulfur and nitrogen atoms in the thiourea molecule have lone pair electrons that readily form coordinate bonds with metal surfaces. This creates a physical barrier and a weak point at the coating-substrate interface.

Q3: How can I improve adhesion without removing this compound from my formulation?

A3: Several strategies can be employed:

  • Thorough Surface Preparation: Aggressive cleaning and surface profiling can help to disrupt the inhibitor layer and provide a better anchor for the coating.[1]

  • Use of Adhesion Promoters: Incorporating an adhesion promoter, such as a silane-based agent, into your coating formulation can be highly effective. Silanes can form covalent bonds with both the metal substrate and the coating's polymer matrix, effectively bridging the interface.[4][5][6][7]

  • Optimize Additive Concentration: Determine the minimum effective concentration of this compound for corrosion inhibition to minimize its impact on adhesion.

  • Primer Application: Applying a primer specifically designed for challenging substrates can create a more receptive surface for your topcoat.[8]

Q4: What type of surface preparation is recommended for substrates that may have been exposed to this compound?

A4: A multi-step approach is recommended:

  • Solvent Cleaning: To remove any organic contaminants.

  • Abrasive Blasting or Mechanical Sanding: To create a surface profile and remove any loosely bound inhibitor.

  • Second Solvent Cleaning: To remove any residues from the abrasion step.

  • Primer Application: If necessary, apply a suitable adhesion-promoting primer.[8]

Q5: Are there specific adhesion promoters that work well in the presence of thiourea-based compounds?

A5: Organofunctional silanes are a promising class of adhesion promoters.[4][5][6][7] These molecules have dual functionality, allowing them to bind to the hydroxyl groups on a metal oxide surface and also co-react with the resin in the coating. This creates a durable, covalent bridge across the interface, improving adhesion even when a corrosion inhibitor is present.

Data Presentation

The following table presents illustrative data on the effect of this compound concentration on coating adhesion and the impact of various mitigation strategies.

Formulation ID This compound Concentration (wt%) Surface Preparation Adhesion Promoter Adhesion Test (ASTM D3359) Rating Pull-Off Strength (ASTM D4541) (MPa)
Control0StandardNone5B8.5
EXP-10.5StandardNone3B4.2
EXP-21.0StandardNone1B2.1
EXP-31.0Abrasive BlastingNone3B5.5
EXP-41.0StandardSilane (1 wt%)5B8.2
EXP-51.0Abrasive BlastingSilane (1 wt%)5B9.0

Note: This data is for illustrative purposes to demonstrate potential trends.

Experimental Protocols

1. Adhesion Testing via Cross-Hatch Test (Modified from ASTM D3359)

This test provides a qualitative assessment of the adhesion of a coating to a substrate.[9][10][11][12]

  • Apparatus:

    • Cross-hatch cutting tool with specified blade spacing.

    • Pressure-sensitive tape (as specified in ASTM D3359).

    • Soft brush.

    • Magnifying glass.

  • Procedure:

    • Select a representative area of the coated substrate.

    • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

    • Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

    • Gently brush the area to remove any loose flakes of coating.

    • Apply a strip of the specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

    • Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.

    • Examine the cross-hatch area and the tape for any removed coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling, 0B = severe peeling).[11]

2. Adhesion Testing via Pull-Off Test (Modified from ASTM D4541)

This test provides a quantitative measure of the adhesion of a coating to a substrate.[13][14][15][16][17]

  • Apparatus:

    • Portable pull-off adhesion tester.

    • Loading fixtures (dollies).

    • Adhesive for attaching the dollies to the coating.

    • Solvent for cleaning.

  • Procedure:

    • Select a flat, representative area of the coated substrate.

    • Clean the surface of the coating and the loading fixture with a suitable solvent.

    • Prepare the adhesive according to the manufacturer's instructions.

    • Apply a uniform layer of adhesive to the base of the loading fixture.

    • Press the loading fixture firmly onto the coated surface and allow the adhesive to cure completely as per the manufacturer's instructions.

    • If required, score around the base of the loading fixture to isolate the test area.

    • Attach the pull-off adhesion tester to the loading fixture.

    • Apply a tensile force at a steady rate until the loading fixture is pulled off.

    • Record the force at which the fixture detached.

    • Examine the base of the loading fixture and the test surface to determine the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure between the dolly and the coating).

Visualizations

Adhesion_Failure_Mechanism cluster_0 Coating-Substrate Interface Substrate Metal Substrate Inhibitor This compound Adsorbed Layer (Weak Boundary Layer) Substrate->Inhibitor Adsorption (Weak Bond) Coating Coating Inhibitor->Coating Adhesion (Weak Bond) Failure Adhesion Failure (Peeling/Flaking) Coating->Failure External Stress Troubleshooting_Workflow Start Poor Coating Adhesion with this compound Surface_Prep Step 1: Review Surface Preparation - Cleanliness - Surface Profile Start->Surface_Prep Concentration Step 2: Evaluate Additive Concentration - Is it at the minimum effective level? Surface_Prep->Concentration Adhesion_Promoter Step 3: Introduce Adhesion Promoter - e.g., Silane-based Concentration->Adhesion_Promoter Formulation Step 4: Check Coating Formulation - Resin/Substrate Compatibility Adhesion_Promoter->Formulation Curing Step 5: Verify Curing Process - Time and Temperature Formulation->Curing End Adhesion Improved Curing->End Silane_Adhesion_Promotion cluster_1 Improved Coating-Substrate Interface Substrate Metal Substrate Silane Silane Adhesion Promoter (Molecular Bridge) Substrate->Silane Covalent Bond Coating Coating Silane->Coating Covalent Bond Improved_Adhesion Strong Adhesion Coating->Improved_Adhesion Durable Bond

References

Technical Support Center: Stabilizing N,N'-Diethylthiourea Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diethylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization and long-term storage of this compound solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: Solutions can be susceptible to hydrolysis, particularly at acidic and alkaline pH.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the degradation of the thiourea moiety.

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions.

  • Light Exposure: Photolytic degradation can occur, especially upon exposure to UV light. Therefore, it is recommended to store solutions protected from light.

  • Solvent: The choice of solvent can impact the stability of this compound.

Q2: What are the visible signs of this compound degradation in solution?

A2: Degradation of this compound solutions may be indicated by:

  • A change in color or the appearance of turbidity.

  • The formation of a precipitate.

  • A noticeable change in pH.

  • Inconsistent results in downstream applications.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at a controlled cool temperature, ideally between 2-8°C. Some sources suggest storing the solid form below +30°C.[1][2]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: To minimize oxidation, it is advisable to purge the solution with an inert gas such as nitrogen or argon before sealing the container.

  • Container: Use tightly sealed, inert containers for storage.

Q4: Can stabilizers be added to this compound solutions to improve their stability?

A4: Yes, the addition of stabilizers can enhance the long-term stability of this compound solutions. Common types of stabilizers include:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) can be added.[3][4]

  • Chelating Agents: If metal-catalyzed degradation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included to sequester metal ions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results using a stored this compound solution. Degradation of the this compound solution.1. Prepare a fresh solution of this compound for immediate use.2. Analyze the stored solution using a stability-indicating method (e.g., HPLC) to determine the concentration of the active compound.3. If degradation is confirmed, review and optimize storage conditions (see FAQs).
Precipitate formation in the solution during storage. 1. The solubility limit has been exceeded at the storage temperature.2. Degradation has led to the formation of insoluble byproducts.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature or at a lower concentration.2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded, and a fresh solution prepared.
Discoloration of the solution. Oxidative or photolytic degradation.1. Discard the discolored solution.2. When preparing a new solution, protect it from light and consider purging with an inert gas to remove dissolved oxygen.3. Consider adding an antioxidant to the formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its potential degradation products. Method validation is required for specific applications.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (or a suitable solvent like methanol) and dilute to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the this compound solution to be tested with the mobile phase to fall within the calibration curve range.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

  • Analyze the stressed samples alongside an unstressed control sample using the stability-indicating HPLC method described above.

Data Presentation

Table 1: Example Stability Data for this compound Solution (0.5 mg/mL in 50:50 Methanol:Water) at 40°C
Time (weeks)% Remaining this compound (Unstabilized)% Remaining this compound (with 0.01% BHT)Appearance (Unstabilized)Appearance (with 0.01% BHT)
0100.0100.0Clear, colorlessClear, colorless
295.299.1Clear, colorlessClear, colorless
490.598.2Slight yellow tintClear, colorless
882.196.5Yellow solutionSlight yellow tint
1275.394.8Yellow solution with slight precipitateYellow solution

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Visualizations

degradation_pathway DETU This compound Oxidation Oxidation (e.g., H2O2, O2) DETU->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) DETU->Hydrolysis Photolysis Photodegradation (UV light) DETU->Photolysis Urea_analog N,N'-Diethylurea Oxidation->Urea_analog Hydrolysis->Urea_analog Other_products Other Degradation Products Hydrolysis->Other_products e.g., ethylamine Photolysis->Other_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare this compound Solution add_stabilizer Add Stabilizer (Optional) prep_solution->add_stabilizer storage_conditions Store under defined conditions (Temperature, Light, Humidity) add_stabilizer->storage_conditions sampling Sample at predetermined time points storage_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify remaining compound and degradation products hplc_analysis->data_analysis data_analysis->storage_conditions Continue study

Caption: General workflow for a stability study of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check appearance of stored solution start->check_solution is_clear Is it clear and colorless? check_solution->is_clear prepare_fresh Prepare fresh solution and re-run experiment is_clear->prepare_fresh No analyze_stored Analyze stored solution by HPLC is_clear->analyze_stored Yes is_degraded Is degradation >5%? analyze_stored->is_degraded use_solution Continue using stored solution with caution is_degraded->use_solution No discard_solution Discard old solution. Review storage conditions. Consider stabilizers. is_degraded->discard_solution Yes

References

Validation & Comparative

N,N'-Diethylthiourea vs. Thiourea as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition performance of N,N'-Diethylthiourea and its parent compound, thiourea. The information presented is based on experimental data from scientific literature, focusing on their application for protecting mild steel in acidic environments.

Overview of Corrosion Inhibition

Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as its oxide, hydroxide, or sulfide. It is the gradual destruction of materials (usually metals) by chemical and/or electrochemical reaction with their environment. The use of organic inhibitors is one of the most practical methods for the protection of metals against corrosion, especially in acidic media. Thiourea and its derivatives are well-known for their effective corrosion inhibition properties, primarily attributed to the presence of sulfur and nitrogen atoms in their molecular structure. These heteroatoms act as adsorption centers, facilitating the formation of a protective film on the metal surface.

Comparative Performance Analysis

While direct comparative studies under identical experimental conditions are limited, this section presents a compilation of experimental data for this compound (and its analogues) and thiourea from various sources to facilitate a relative performance assessment.

Weight Loss Measurements

Weight loss is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.

Table 1: Corrosion Inhibition Efficiency of N,N'-Diphenylthiourea (a symmetrically N,N'-disubstituted thiourea) and Thiourea on Mild Steel in Acidic Media determined by Weight Loss Method.

InhibitorCorrosive MediumConcentrationTemperature (°C)Exposure Time (h)Inhibition Efficiency (%)Reference
N,N'-Diphenylthiourea0.5M H₂SO₄ + 3.5% NaCl0.5%Ambient28891.8[1]
N,N'-Diphenylthiourea0.5M HCl + 3.5% NaCl1.5%Ambient28875.9[1]
Thiourea1M HCl1000 mg/L253Not explicitly stated, but significant reduction in mass loss observed[2]
Thiourea1M H₂SO₄Not specified304Not explicitly stated, but significant reduction in corrosion rate observed

Note: Data for this compound from a dedicated weight loss study was not available in the reviewed literature. Data for N,N'-Diphenylthiourea is presented as a relevant analogue.

Potentiodynamic Polarization

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic reactions and help in classifying inhibitors as anodic, cathodic, or mixed-type.

Table 2: Potentiodynamic Polarization Data for Thiourea and its Derivatives on Mild Steel in Acidic Media.

InhibitorCorrosive MediumConcentrationCorrosion Potential (Ecorr) vs. SCE (mV)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Reference
Thiourea10% HCl1000 mg/L-48511.2Not explicitly calculated, but a significant decrease in Icorr observed[2]
1-Phenyl-2-thiourea1.0 M HCl5 x 10⁻³ M-46211.598.96[3]
1,3-Diisopropyl-2-thiourea1.0 M HCl5 x 10⁻³ M-47578.292.65[3]
Thiosemicarbazide0.5 M H₂SO₄0.1 M-48214591.41[4]

Note: Specific potentiodynamic polarization data for this compound was not found in the reviewed literature. Data for other thiourea derivatives are included for comparative context.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the formation of the protective inhibitor film and the corrosion mechanism. An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) typically indicate effective inhibition.

Table 3: Electrochemical Impedance Spectroscopy Data for Thiourea in Acidic Media.

InhibitorCorrosive MediumConcentrationCharge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
Thiourea0.5 M H₂SO₄0.0006 MNot specifiedNot specified61.68[5]
Thiourea + 5 mM ZnCl₂0.5 M H₂SO₄0.0006 MNot specifiedNot specified81.45[5]

Note: Specific EIS data for this compound was not available in the reviewed literature.

Mechanism of Corrosion Inhibition

The corrosion inhibition of both thiourea and this compound is primarily attributed to their adsorption on the metal surface, which blocks the active corrosion sites.[2][6] This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the protonated inhibitor molecules and the negatively charged metal surface (in acidic media).

  • Chemisorption: The sharing of lone pair electrons of sulfur and nitrogen atoms with the vacant d-orbitals of iron atoms, leading to the formation of a coordinate covalent bond.

The presence of ethyl groups in this compound introduces an inductive effect (+I), which increases the electron density on the nitrogen and sulfur atoms. This enhanced electron density is expected to strengthen the adsorption bond with the metal surface, potentially leading to higher inhibition efficiency compared to thiourea under similar conditions. However, steric hindrance from the bulkier ethyl groups might also play a role in the orientation and packing of the inhibitor molecules on the surface.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface Inhibitor Inhibitor Adsorption Adsorption Inhibitor->Adsorption Adsorption Metal Metal Metal->Adsorption Protective_Film Protective_Film Adsorption->Protective_Film Forms Corrosion_Inhibition Corrosion_Inhibition Protective_Film->Corrosion_Inhibition Leads to Corrosive_Environment Corrosive_Environment Protective_Film->Corrosive_Environment Blocks Corrosive_Environment->Metal Attacks G start Start prep Prepare Mild Steel Coupons (Polish, Degrease, Wash, Dry) start->prep weigh1 Weigh Coupons (Initial Weight) prep->weigh1 immerse Immerse in Corrosive Solution (with and without inhibitor) weigh1->immerse expose Expose for a Set Time and Temperature immerse->expose clean Retrieve and Clean Coupons expose->clean weigh2 Weigh Coupons (Final Weight) clean->weigh2 calculate Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency weigh2->calculate end End calculate->end G cluster_setup Electrochemical Cell Setup cluster_tests Electrochemical Tests WE Working Electrode (Mild Steel) PDP Potentiodynamic Polarization WE->PDP EIS Electrochemical Impedance Spectroscopy WE->EIS CE Counter Electrode (Platinum) CE->PDP CE->EIS RE Reference Electrode (SCE) RE->PDP RE->EIS Tafel Plot\n(Ecorr, Icorr) Tafel Plot (Ecorr, Icorr) PDP->Tafel Plot\n(Ecorr, Icorr) Nyquist & Bode Plots\n(Rct, Cdl) Nyquist & Bode Plots (Rct, Cdl) EIS->Nyquist & Bode Plots\n(Rct, Cdl)

References

A Comparative Analysis of N,N'-Diethylthiourea (DETU) and Ethylene Thiourea (ETU) in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the performance, safety, and application of two key vulcanization accelerators for chloroprene and other specialty rubbers.

In the realm of rubber technology, particularly in the vulcanization of polychloroprene (CR) and other synthetic rubbers, the choice of accelerator plays a pivotal role in determining the final properties and processing characteristics of the vulcanizate. For decades, Ethylene Thiourea (ETU) has been a widely used and effective accelerator. However, growing health and safety concerns have necessitated the exploration of safer alternatives. This guide provides a detailed comparative study of N,N'-Diethylthiourea (DETU) and Ethylene Thiourea (ETU), offering a side-by-side analysis of their performance based on available experimental data, outlining standard testing protocols, and illustrating their vulcanization mechanisms.

Executive Summary

This compound (DETU) has emerged as a viable alternative to Ethylene Thiourea (ETU) in rubber vulcanization, driven primarily by the significant health risks associated with ETU, which is classified as a reproductive toxin and a suspected carcinogen.[1] This comparison reveals that while both accelerators are highly effective for chloroprene rubber, DETU offers a comparable, and in some aspects, improved performance profile with a more favorable safety data sheet. DETU is known to provide faster curing rates compared to ETU, though with potentially lower scorch safety if not properly formulated.[2][3] The physical properties of the resulting vulcanizates are largely comparable, with both accelerators yielding rubber with good tensile strength, hardness, and compression set.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of DETU and ETU in a standard chloroprene rubber formulation. The data presented is a composite from various technical sources and should be considered as representative. Actual results may vary depending on the specific compound formulation and processing conditions.

Table 1: Comparative Cure Characteristics of DETU and ETU in Chloroprene Rubber

ParameterDETUETUTest Method
Scorch Time (t_s2, minutes) Slightly ShorterLongerASTM D2084
Optimum Cure Time (t_c90, minutes) FasterSlowerASTM D2084
Maximum Torque (MH, dNm) ComparableComparableASTM D2084
Minimum Torque (ML, dNm) ComparableComparableASTM D2084
Cure Rate Index (CRI) HigherLowerCalculated from rheometer data

Note: The cure rate for thiourea accelerators is generally in the order of ETU > DETU > DPTU (Diphenylthiourea).[4]

Table 2: Comparative Physical Properties of Vulcanizates

PropertyDETU CuredETU CuredTest Method
Tensile Strength (MPa) GoodExcellentASTM D412
Elongation at Break (%) GoodGoodASTM D412
Hardness (Shore A) ComparableComparableASTM D2240
Compression Set (%) GoodExcellentASTM D395
Heat Resistance GoodExcellent-

Experimental Protocols

The data presented in this guide is based on standardized testing procedures for rubber compounds. The following are detailed methodologies for the key experiments cited:

Cure Characteristics (Rheometry)
  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[5][6][7][8][9]

  • Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Procedure:

    • A sample of the uncured rubber compound is placed in a temperature-controlled die cavity.

    • The die is closed, and the sample is subjected to a specified temperature (e.g., 160°C for chloroprene rubber).[6]

    • A rotor or the lower die oscillates at a specified frequency and amplitude, applying a shear strain to the sample.

    • The torque required to oscillate the rotor/die is measured as a function of time.

    • The resulting cure curve provides data on minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (tc90).[10]

Tensile Properties
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[11][12][13][14][15]

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from a vulcanized rubber sheet.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.

    • The force and elongation are recorded throughout the test.

    • Tensile strength, elongation at break, and modulus at a specific elongation are calculated from the recorded data.

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.[16][17][18][19][20]

  • Apparatus: Durometer (Shore A scale for most rubber applications).

  • Procedure:

    • A flat specimen of the vulcanized rubber with a minimum thickness of 6 mm is used.

    • The durometer is pressed firmly and vertically onto the surface of the specimen.

    • The hardness reading is taken immediately after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and the average is reported.

Compression Set
  • Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.[21][22][23][24][25]

  • Apparatus: Compression device with parallel plates, oven.

  • Procedure (Method B - Constant Deflection):

    • Cylindrical test specimens are cut from the vulcanized rubber.

    • The initial thickness of the specimen is measured.

    • The specimen is placed in the compression device and compressed to a specified percentage of its original height (typically 25%).

    • The device with the compressed specimen is placed in an oven at a specified temperature (e.g., 100°C) for a specified time (e.g., 22 or 70 hours).

    • After the specified time, the device is removed from the oven and the specimen is taken out.

    • The specimen is allowed to cool at room temperature for 30 minutes, and its final thickness is measured.

    • The compression set is calculated as the percentage of the deflection that is not recovered.

Vulcanization Mechanism and Signaling Pathways

The vulcanization of chloroprene rubber with thiourea-based accelerators in the presence of metal oxides (typically zinc oxide and magnesium oxide) is a complex process. The following diagram illustrates the proposed simplified mechanism, highlighting the key steps for both DETU and ETU.

VulcanizationMechanism cluster_reactants Reactants cluster_activation Activation & Intermediate Formation cluster_crosslinking Crosslinking CR Polychloroprene (CR) ActivatedCR Activated CR (Allylic Chlorine Sites) CR->ActivatedCR Heat ZnO Zinc Oxide (ZnO) ZnO->ActivatedCR Activation ThioureaComplex Thiourea-Zinc Complex ZnO->ThioureaComplex MgO Magnesium Oxide (MgO) MgO->ActivatedCR HCl Scavenger Accelerator Thiourea Accelerator (DETU or ETU) Accelerator->ThioureaComplex CrosslinkedRubber Crosslinked Rubber Network (Vulcanizate) ActivatedCR->CrosslinkedRubber Reaction with Thiourea Complex ThioureaComplex->CrosslinkedRubber

Caption: Simplified vulcanization mechanism of chloroprene rubber with thiourea accelerators.

The mechanism involves the activation of the allylic chlorine atoms on the polychloroprene backbone by heat and zinc oxide. The thiourea accelerator forms a complex with zinc oxide, which then reacts with the activated sites on the polymer chains to form stable crosslinks. Magnesium oxide acts as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.

Safety and Handling

A significant driver for the adoption of DETU over ETU is the difference in their safety profiles.

  • Ethylene Thiourea (ETU): Is classified as a substance of very high concern (SVHC) in Europe due to its reproductive toxicity. It is also considered a possible human carcinogen.[1]

  • This compound (DETU): While still requiring careful handling, DETU has a more favorable toxicological profile compared to ETU and is not classified as a reproductive toxin.

The use of polymer-bound or encapsulated forms of these accelerators is recommended to minimize dust exposure in the workplace.

Conclusion

The transition from ETU to safer alternatives like DETU is a critical step for the rubber industry to meet evolving regulatory standards and ensure worker safety. This comparative guide demonstrates that this compound is a technically viable alternative to Ethylene Thiourea for the vulcanization of chloroprene and other specialty rubbers. While there are some differences in cure kinetics that may require formulation adjustments, the overall performance of DETU-cured vulcanizates is comparable to those cured with ETU. The primary advantage of DETU lies in its significantly improved safety profile, making it a more sustainable choice for the future of rubber manufacturing. Further research and development of novel, even safer accelerator systems will continue to be a priority for the industry.

References

The Efficacy of Substituted Thioureas in Metal Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods for metal extraction is a critical endeavor in fields ranging from environmental remediation to industrial process chemistry. Substituted thioureas have emerged as a versatile class of chelating agents, demonstrating significant potential for the extraction of a wide array of heavy and precious metals. Their efficacy is rooted in the presence of sulfur and nitrogen donor atoms, which can form stable complexes with various metal ions. This guide provides a comparative analysis of the performance of different substituted thioureas in metal extraction, supported by experimental data and detailed protocols to assist researchers in their applications.

Comparative Performance of Substituted Thioureas in Metal Extraction

The extraction efficiency of substituted thioureas is highly dependent on the nature of the substituent groups, the target metal ion, and the experimental conditions such as pH and the organic solvent used. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Precious Metal Extraction
Thiourea DerivativeTarget MetalExtraction Efficiency (%)Optimal Conditions
Unsubstituted ThioureaAu(III)~50%1 M Thiourea, 0.2 M H₂SO₄, 50°C[1]
Unsubstituted ThioureaPd(II)~44%1.5 M Thiourea, 0 g/L Fe³⁺, 50°C[1]
N,N-dialkyl-N'-benzoylthioureaPt(II), Pd(II), Rh(III)QuantitativeC₁₈-modified support[1]
N-(N′,N′-diethyl thiocarbamoyl)-N″-phenylbenzamidineAg(I)Not specified1 mol dm⁻³ NO₃⁻[1]
1,6-bis(N′,N′-diethylcarbamoylimino)-1,6-diphenyl-2,5-dithiahexaneAg(I)Not specified1 mol dm⁻³ NO₃⁻[1]
Thiourea Modified Magnetic Nanoparticles (MNP-Tu)Pt(IV)Adsorption Capacity: 43.34 mg/gpH 2, 25 °C[2]
Thiourea Modified Magnetic Nanoparticles (MNP-Tu)Au(III)Adsorption Capacity: 118.46 mg/gpH 2, 25 °C[2]
Thiourea Modified Magnetic Nanoparticles (MNP-Tu)Pd(II)Adsorption Capacity: 111.58 mg/gpH 2, 25 °C[2]
Heavy Metal Extraction
Thiourea DerivativeTarget MetalExtraction Efficiency (%) / Adsorption CapacityOptimal Conditions
o-methylphenyl thioureaCu(II)Not specified, forms 1:1 complex0.075 mol L⁻¹ potassium iodate[3]
N-acylthiourea cavitandsCu(II)High, extracts 2x more than rigid analoguesNot specified[4]
1-Phenyl-3-benzoyl-2-thioureaCd(II)>98.7%Neutral pH[5]
N-acylthiourea cavitandsAg(I)>40% increase compared to N-benzoyl-N'-benzylthioureaNot specified[4]
N-acylthiourea cavitandsHg(II)High affinityNot specified[4]
1-(3-aminophenyl)-3-(naphthalene-1-yl) thioureaHg(II)Forms 1:1 complexNot specified[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of substituted thioureas in metal extraction. Below are protocols for the synthesis of common classes of substituted thioureas and a general procedure for liquid-liquid metal extraction.

Synthesis of N-Acylthiourea Derivatives

This protocol describes a general method for the synthesis of N-acylthiourea derivatives.

Materials:

  • Acyl chloride (e.g., benzoyl chloride) (1 equivalent)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1 equivalent)

  • Primary or secondary amine (e.g., aniline, diethylamine) (1 equivalent)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask, dissolve the acyl chloride in anhydrous acetone.

  • Add potassium thiocyanate to the solution and stir the mixture. The reaction progress can be monitored by the formation of a precipitate (potassium chloride).

  • After the formation of the acyl isothiocyanate is complete (often indicated by a color change or completion of precipitation), cool the mixture.

  • Slowly add the desired primary or secondary amine to the reaction mixture with continuous stirring.

  • The reaction is typically stirred for a few hours at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is poured into cold water to precipitate the N-acylthiourea derivative.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol, acetone-water mixture).

  • The structure and purity of the synthesized compound should be confirmed by analytical techniques such as FT-IR, NMR spectroscopy, and elemental analysis.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol outlines a common method for synthesizing N,N'-disubstituted thioureas.

Materials:

  • Primary amine (2 equivalents)

  • Carbon disulfide (CS₂) (1 equivalent)

  • Solvent (e.g., ethanol, methanol)

  • Optional: Catalyst (e.g., pyridine)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide dropwise to the cooled amine solution with vigorous stirring. The reaction is often exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle reflux for several hours.

  • The N,N'-disubstituted thiourea often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent.

  • Characterize the final product using spectroscopic methods to confirm its identity and purity.

General Protocol for Liquid-Liquid Metal Extraction

This procedure describes a typical solvent extraction experiment to evaluate the efficacy of a substituted thiourea.

Materials:

  • Substituted thiourea derivative (extractant)

  • Water-immiscible organic solvent (e.g., chloroform, kerosene, cumene)[1]

  • Aqueous solution containing the metal ion of interest

  • Buffer solutions or dilute acid/base for pH adjustment

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

  • Preparation of the Organic Phase: Dissolve a known concentration of the substituted thiourea derivative in the chosen organic solvent.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a known concentration of the metal ion. Adjust the pH of the solution to the desired value using a suitable buffer or dilute acid/base.

  • Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases (typically a 1:1 phase ratio).

  • Shake the separatory funnel vigorously for a specific duration (e.g., 30-60 minutes) using a mechanical shaker to ensure thorough mixing and to allow the system to reach equilibrium.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Analysis: Carefully separate the aqueous phase from the organic phase. Measure the final pH of the aqueous phase.

  • Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.

  • The concentration of the metal extracted into the organic phase can be calculated by the difference between the initial and final aqueous phase concentrations.

  • The extraction efficiency (%E) can be calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal ion concentration in the aqueous phase and Cₑ is the equilibrium metal ion concentration in the aqueous phase.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the general chemical structure of substituted thioureas and a typical experimental workflow for metal extraction.

General chemical structure of a substituted thiourea derivative.

experimental_workflow prep_organic Prepare Organic Phase (Substituted Thiourea in Solvent) extraction Liquid-Liquid Extraction (Vigorous Shaking) prep_organic->extraction prep_aqueous Prepare Aqueous Phase (Metal Ion Solution at desired pH) prep_aqueous->extraction phase_sep Phase Separation extraction->phase_sep analysis_aq Analyze Aqueous Phase (AAS or ICP-OES) phase_sep->analysis_aq analysis_org Analyze Organic Phase (Calculate by difference or direct measurement) phase_sep->analysis_org calc_eff Calculate Extraction Efficiency analysis_aq->calc_eff analysis_org->calc_eff

References

Unveiling the Superior Performance of N,N'-Diethylthiourea in Copper Electrodeposition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to optimize copper electrodeposition processes, the choice of organic additives is paramount. This guide provides a comprehensive comparison of N,N'-Diethylthiourea (DETU) with its common alternative, thiourea, validating the superior mechanism of DETU in achieving high-quality copper films. Through a detailed examination of experimental data and methodologies, this document elucidates the distinct advantages of employing DETU in copper plating baths.

This compound has emerged as a highly effective additive in copper electrodeposition, primarily functioning as an accelerator or brightener. Its unique molecular structure contributes to enhanced performance in producing smooth, uniform, and fine-grained copper deposits. This guide will delve into the mechanisms of action, present comparative performance data, and provide detailed experimental protocols for validating these findings.

Comparative Performance Analysis: DETU vs. Thiourea

The efficacy of an electroplating additive is determined by its impact on various deposition parameters. The following tables summarize the quantitative data from studies comparing DETU and thiourea, highlighting the superior performance of DETU.

AdditiveConcentrationEffect on Crystal GrowthLeveling Ability IncreaseReference
This compound Not SpecifiedDecreased crystal growth speed from 2.57 µm/min to ~0.17 µm/min~50%[1]
Thiourea 3 mg/LSmaller grain size compared to no additiveNot Specified[2]
Thiourea 5 mg/LPerpendicular columnar structureNot Specified[2]
Thiourea 8 mg/LPerpendicular columnar structureNot Specified[2]

Table 1: Comparison of Crystal Growth and Leveling Ability. This table illustrates the significant impact of DETU on reducing crystal growth speed and improving leveling, key factors in achieving a smooth surface finish.

Additive CombinationNucleation Number Density (cm⁻²)Nucleation ModeResulting Deposit QualityReference
10 mg/L DETU, 10 mg/L PEG, 25 mg/L Cl⁻ 2.816 x 10⁶InstantaneousFine and smooth
Thiourea (varying concentrations) Not specifiedProgressive nucleation is key for shiny filmsExcess can cause parasitic adsorption[3][4]

Table 2: Nucleation Effects. This table highlights the synergistic effect of DETU with other additives like Polyethylene Glycol (PEG) and chloride ions (Cl⁻), leading to a high nucleation density and instantaneous nucleation, which are crucial for producing fine-grained deposits.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key electrochemical analyses are provided below.

Chronoamperometry

Chronoamperometry is employed to study the nucleation and growth mechanism of copper deposition.

  • Electrolyte Preparation: Prepare a base electrolyte solution, for instance, containing 0.63 mol/L Cu²⁺, 0.21 mol/L CH₃SO₃⁻, and 50 ppm Cl⁻.

  • Three-Electrode Setup: Utilize a three-electrode cell with a glassy carbon electrode or a platinum rotating disk electrode as the working electrode, a platinum wire as the counter electrode, and a mercurous sulfate electrode (MSE) as the reference electrode.

  • Potential Step Application: Apply a specific potential step to the working electrode.

  • Current-Time Transient Recording: Record the resulting current as a function of time. The shape of the current-time transient provides information about the nucleation process (instantaneous vs. progressive).

  • Additive Injection: To study the effect of additives, inject a specific concentration of DETU or thiourea into the electrolyte using a syringe while recording the current response.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical behavior of the plating bath and the effect of additives on the deposition and stripping processes.

  • Electrolyte and Electrode Setup: Use the same electrolyte and three-electrode configuration as in chronoamperometry.

  • Potential Sweep: Scan the potential of the working electrode linearly with time between two set vertex potentials.

  • Voltammogram Recording: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.

  • Analysis: Analyze the peak potentials and currents for the copper deposition and stripping peaks to understand the influence of additives on the kinetics of the electrochemical reactions. The addition of DETU, for example, typically leads to an increase in cathodic polarization.

Mechanism of this compound in Copper Deposition

The superior performance of DETU can be attributed to its specific mechanism of action within the copper electroplating bath, especially when used in conjunction with other additives like PEG and Cl⁻.

  • Adsorption: DETU molecules adsorb onto the cathode surface.

  • Complex Formation: It is proposed that DETU forms complexes with Cu⁺ ions at the electrode surface.

  • Acceleration of Charge Transfer: This complex facilitates the charge transfer process for copper ion reduction, thus acting as an accelerator.

  • Suppression of Undesirable Growth: In synergy with PEG and Cl⁻, DETU helps to suppress the growth of larger crystals and promotes the formation of new nuclei.

  • Grain Refinement: The increased nucleation rate leads to the formation of a fine-grained and smooth copper deposit.

The synergistic effect is crucial; PEG and Cl⁻ act as suppressors, inhibiting copper deposition, while DETU counteracts this suppression in a controlled manner, leading to a "bottom-up" filling mechanism in features like microvias, which is highly desirable in electronics manufacturing.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the proposed mechanism of DETU and a typical experimental workflow.

DETU_Mechanism cluster_solution Electrolyte Bulk cluster_surface Cathode Surface Cu2_bulk Cu²⁺ (aq) Cu_plus Cu⁺ Cu2_bulk->Cu_plus e⁻ DETU_bulk DETU (aq) Adsorbed_DETU Adsorbed DETU DETU_bulk->Adsorbed_DETU Adsorption PEG_Cl_bulk PEG-Cl⁻ Complex (aq) Adsorbed_PEG_Cl Adsorbed PEG-Cl⁻ (Suppressor Layer) PEG_Cl_bulk->Adsorbed_PEG_Cl Adsorption Cathode Cathode Adsorbed_PEG_Cl->Cu_plus Inhibition Adsorbed_DETU->Cu_plus Acceleration Cu_atom Cu (deposit) Cu_plus->Cu_atom e⁻

Caption: Proposed mechanism of DETU in copper electrodeposition.

Experimental_Workflow prep Electrolyte Preparation setup Three-Electrode Cell Setup prep->setup cv Cyclic Voltammetry (CV) setup->cv ca Chronoamperometry (CA) setup->ca analysis Data Analysis (Nucleation, Kinetics) cv->analysis ca->analysis sem SEM/AFM Imaging (Morphology) analysis->sem conclusion Performance Validation sem->conclusion

References

Cross-validation of analytical methods for N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for N,N'-Diethylthiourea

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound (DETU) is crucial for various applications, including pharmacokinetic studies, quality control of pharmaceuticals, and monitoring of its use as a vulcanization accelerator in the rubber industry. Cross-validation of analytical methods is a critical step to ensure that data generated by different techniques are comparable and reliable. This guide provides an objective comparison of three common analytical methods for DETU: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of confirming that two or more distinct methods provide equivalent and reliable results for the same analyte in a given matrix. This process is essential when a new method is implemented, when results from different laboratories need to be compared, or when data from multiple analytical techniques are combined in a single study. Regulatory bodies often require cross-validation to ensure data integrity in preclinical and clinical studies.

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS, based on typical validation parameters for similar thiourea compounds.

Data Presentation

Table 1: Comparison of Performance Parameters for Analytical Methods for this compound

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 3%
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL5 - 30 ng/mL0.05 - 0.5 ng/mL
Sample Preparation Simple (dissolution)More complex (derivatization may be needed)Moderate (protein precipitation/extraction)
Analysis Time per Sample 10 - 20 min20 - 30 min5 - 15 min
Selectivity GoodVery GoodExcellent
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for thiourea and its derivatives and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and quality control due to its simplicity and cost-effectiveness.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection. For biological matrices, protein precipitation with acetonitrile followed by centrifugation is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of DETU in complex matrices. Derivatization may be necessary to improve the volatility and thermal stability of DETU.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Samples are extracted with a suitable organic solvent (e.g., ethyl acetate). The extract is then evaporated to dryness and reconstituted in a derivatizing agent if required, before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification.[1]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for DETU.

  • Sample Preparation: For biological samples, protein precipitation with acetonitrile or solid-phase extraction (SPE) is commonly used to remove matrix interferences. The final extract is evaporated and reconstituted in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general experimental workflow.

CrossValidationWorkflow A_Val Full Method Validation A_Sample Analyze Samples & QCs A_Val->A_Sample A_Data Generate Data Set A A_Sample->A_Data Compare Compare Data Sets (Statistical Analysis) A_Data->Compare B_Val Full or Partial Validation B_Sample Analyze Same Samples & QCs B_Val->B_Sample B_Data Generate Data Set B B_Sample->B_Data B_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Collection Extraction Extraction / Precipitation Start->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV or MS or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

References

N,N'-Diethylthiourea: A Comparative Performance Benchmark Against Commercial Antioxidant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant performance of N,N'-Diethylthiourea (DETU) and its analogues against commonly used commercial antioxidant additives. Oxidative degradation is a critical challenge in the stability of pharmaceutical formulations. Antioxidant excipients are incorporated to mitigate this, and a clear understanding of their relative efficacy is essential for rational formulation development.

While this compound is utilized in various industrial applications, its performance as a direct antioxidant in pharmaceutical contexts is not well-documented in publicly available literature.[1][2] This guide, therefore, benchmarks the performance of structurally related thiourea derivatives against established commercial antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Propyl Gallate, Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E).

The data presented is collated from various scientific studies. Direct comparative studies for all compounds under identical conditions are limited; thus, this guide serves as a comparative reference based on available data.

Quantitative Performance Comparison

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the available IC50 data for thiourea derivatives and commercial antioxidants from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (mM)Reference(s)
Thiourea Derivatives
1,3-Diphenyl-2-thiourea (DPTU)0.710 ± 0.001[3]
1-Benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.015[3]
N-Phenylthiourea0.482[4]
Commercial Antioxidants
Propyl Gallate0.0042[5]
Ascorbic Acid~0.036 (6.1-6.3 µg/mL)[6]
α-Tocopherol~0.012[7]
BHT0.053[5]
BHA0.816[5]

Note: Data for this compound is not available in the reviewed literature. The performance of thiourea derivatives is presented as a proxy.

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (mM)Reference(s)
Thiourea Derivatives
1,3-Diphenyl-2-thiourea (DPTU)0.044 ± 0.001[3]
1-Benzyl-3-phenyl-2-thiourea (BPTU)2.400 ± 0.021[3]
Commercial Antioxidants
Propyl Gallate0.0042[5]
Ascorbic Acid~0.1088 mg/mL
BHT0.045[5]
BHA0.044[5]

Note: Data for this compound is not available in the reviewed literature. The performance of thiourea derivatives is presented as a proxy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of performance data. Below are the protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant.[3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (e.g., DETU, commercial antioxidant)

  • Positive control (e.g., Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each test sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank well should contain only the solvent, and a control well should contain the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or water

  • Test compound

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the test compound and perform serial dilutions.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing Mechanisms and Workflows

To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.

DPPH_Assay cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DPPH_radical DPPH• (Violet) Reaction Hydrogen Atom Transfer DPPH_radical->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H Antioxidant_radical Antioxidant Radical (A•) Reaction->Antioxidant_radical

Caption: DPPH radical scavenging assay mechanism.

ABTS_Assay cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ABTS_radical ABTS•+ (Blue-Green) Reaction Electron Transfer ABTS_radical->Reaction Antioxidant Antioxidant Antioxidant->Reaction ABTS ABTS (Colorless) Reaction->ABTS Oxidized_Antioxidant Oxidized Antioxidant Reaction->Oxidized_Antioxidant

Caption: ABTS radical cation decolorization assay mechanism.

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, etc.) mix Mix Samples/Standards with Reagents prep_reagents->mix prep_samples Prepare Sample and Standard Dilutions prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

References

Comparative Toxicity of N,N'-Dialkylthioureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Structure-Toxicity Relationship: Insights from Substituted Thioureas

The toxicity of thiourea derivatives is significantly influenced by the nature of their substituent groups. Studies on various mono- and di-substituted thioureas indicate that toxicity is structure-dependent. For instance, research on a homologous series of N-phenylalkylthioureas in isolated rat hepatocytes demonstrated a clear structure-toxicity relationship. In this series, N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were found to be non-toxic at a concentration of 1 mM.[1][2] In contrast, N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) caused significant leakage of lactate dehydrogenase (LDH), indicating cell damage.[1][2] This suggests that for this particular class of thioureas, an increase in the alkyl chain length leads to greater cytotoxicity.

This observation is further supported by findings on N,N'-diarylthiourea derivatives, where variations in lipophilic side chains impact their anticancer activity. While not a direct comparison of a homologous alkyl series, these studies provide valuable insights into how hydrophobicity and substituent length can modulate the biological effects of thiourea compounds.

Quantitative Toxicity Data

Direct comparative IC50 values for a homologous series of N,N'-dialkylthioureas (e.g., dimethyl, diethyl, dipropyl, dibutyl) are not prominently available in the public domain. However, to illustrate the cytotoxic potential of substituted thioureas, the following table summarizes the in-vitro cytotoxic activity of a series of N,N'-diarylthiourea derivatives against the human breast cancer cell line MCF-7.

Table 1: Cytotoxicity of N,N'-Diarylthiourea Derivatives against MCF-7 Cells

Compound IDN-Substituent 1N'-Substituent 2 (Varying Chain)IC50 (µM)[3]
14-Fluorophenyl4-(hexyloxy)phenyl338.33 ± 1.52
24-Fluorophenyl4-(octyloxy)phenyl567.83 ± 4.28
34-Fluorophenyl4-(decyloxy)phenyl711.88 ± 2.5
4Phenyl4-(hexyloxy)phenyl527.21 ± 1.28
5Phenyl4-(octyloxy)phenyl619.68 ± 4.33
6Phenyl4-(decyloxy)phenyl726.61 ± 1.29

Note: The data suggests that for both the 4-fluorophenyl and phenyl series, increasing the length of the alkoxy chain decreases the cytotoxic potency (higher IC50 value).

Additionally, the oral LD50 for N,N'-diethylthiourea in rats has been reported as 316 mg/kg.[4]

Mechanisms of Toxicity

The primary mechanisms underlying the toxicity of many thiourea derivatives appear to be the induction of apoptosis and the depletion of intracellular glutathione (GSH).

Glutathione Depletion

A common finding in studies on thiourea-induced cytotoxicity is the depletion of intracellular GSH.[1][2] GSH is a critical antioxidant that protects cells from damage by reactive oxygen species (ROS). Its depletion can lead to oxidative stress, lipid peroxidation, and ultimately, cell death.[5][6] The abrupt loss of GSH sensitizes hepatocytes to their natural production of partially reduced oxygen species, leading to cell damage.[5]

Induction of Apoptosis

Several substituted thiourea derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cell lines.[3][7] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Some thioureas have been observed to induce late-stage apoptosis or necrosis in cancerous cells.[7] For example, one study found that a diarylthiourea derivative caused an arrest of the cell cycle in the S phase and upregulated caspase-3 in MCF-7 cells, indicating the initiation of an intrinsic apoptotic pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the toxicity of N,N'-dialkylthioureas.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for Determining IC50 Values using the MTT Assay

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with N,N'-dialkylthiourea (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer incubation4 Incubate for 15-30 min add_solubilizer->incubation4 read_absorbance Measure absorbance (e.g., 570 nm) incubation4->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or hepatocytes) in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the N,N'-dialkylthiourea derivatives.

  • MTT Addition: After the desired incubation period, add MTT solution to each well. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[8]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the N,N'-dialkylthiourea derivative at its IC50 concentration for a specified time.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will distinguish between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Signaling Pathway Visualization

The induction of apoptosis by N,N'-dialkylthioureas can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Generalized Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 stress N,N'-Dialkylthiourea (Cellular Stress) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

This guide provides a foundational understanding of the comparative toxicity of N,N'-dialkylthioureas based on available data. Further research focusing on a systematic evaluation of a homologous series of N,N'-dialkylthioureas is necessary to establish a more definitive structure-activity relationship for this class of compounds.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. Thiourea derivatives, a class of organic compounds characterized by the presence of a CSN2 core, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of thiourea derivatives, supported by experimental data and detailed methodologies to aid in the design of novel and potent therapeutic agents.

The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents attached to their nitrogen atoms.[4] By strategically modifying these substituents, researchers can fine-tune the pharmacological properties of these compounds, enhancing their potency, selectivity, and pharmacokinetic profiles.[2] This guide will delve into three distinct classes of thiourea derivatives: N-Aryl and N,N'-Diaryl Substituted Thioureas, Thiourea Derivatives Bearing a Benzodioxole Moiety, and Pyrimidine-Linked Acylthioureas, highlighting key SAR findings and presenting comparative biological data.

N-Aryl and N,N'-Diaryl Substituted Thioureas: Targeting Cancer Cell Proliferation

N-aryl and N,N'-diaryl substituted thioureas have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes involved in carcinogenesis, such as Epidermal Growth Factor Receptor (EGFR) kinase.[2][5] The SAR studies in this class reveal several critical insights.

The nature and position of substituents on the aromatic rings play a crucial role in determining the cytotoxic activity. For instance, the presence of electron-withdrawing groups, such as a nitro group (NO2) or trifluoromethyl group (CF3), on the phenyl ring can significantly enhance anticancer activity.[2] One study demonstrated that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea exhibited a potent inhibitory effect on the A549 lung cancer cell line with an IC50 value of 0.2 µM, a stark contrast to its urea analog which had an IC50 of 22.8 µM.[2] This highlights the importance of the thiocarbonyl group in the pharmacophore.

Furthermore, the type of linker between two thiourea moieties can significantly impact cytotoxicity. Compounds with an ethylene or a second thiourea linker have shown improved activity compared to those without a linker.[2]

Comparative Cytotoxicity Data:
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N,N'-Diarylthiourea1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2Doxorubicin-
Bis-thioureaCompound 34 (with thiourea linker)HepG2 (Liver)6.7Doxorubicin7.5
HCT116 (Colon)3.2Doxorubicin8.3
MCF-7 (Breast)12.4Doxorubicin4.6
N-Arylthiourea1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5--

Table 1: Comparative in vitro anticancer activity of selected N-Aryl and N,N'-Diaryl Substituted Thiourea derivatives against various cancer cell lines.[2]

Thiourea Derivatives Bearing a Benzodioxole Moiety: Potent EGFR Inhibitors

A series of novel thiourea derivatives incorporating a benzodioxole moiety have been synthesized and evaluated for their anticancer activities.[6] These compounds have shown significant cytotoxic effects against various cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin.[6] The mechanism of action for these derivatives is often linked to the inhibition of EGFR.[6]

One of the most potent compounds in this class, an N¹,N³-disubstituted-thiosemicarbazone derivative (compound 7 in the cited study), displayed impressive IC50 values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116, HepG2, and MCF-7 cancer cell lines, respectively.[6] These values are notably lower than those of doxorubicin for the HCT116 and HepG2 cell lines.[6]

Comparative Cytotoxicity Data:
CompoundHCT116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
N¹,N³-disubstituted-thiosemicarbazone 71.111.747.0
Doxorubicin (Reference)8.297.464.56

Table 2: Comparative cytotoxicity of a potent thiourea derivative bearing a benzodioxole moiety against human cancer cell lines.[6]

Pyrimidine-Linked Acylthioureas: Dual Enzyme Inhibitors

Another promising class of thiourea derivatives are those linked to a pyrimidine scaffold. These compounds have been investigated as inhibitors of enzymes such as α-amylase and proteinase K.[7] The SAR of these derivatives indicates that the electronic properties of the substituents on the aryl ring attached to the acylthiourea moiety significantly influence their inhibitory activity.

For instance, derivatives with electron-donating groups like methoxy (OCH3) or methyl (CH3) on the phenyl ring tend to exhibit enhanced inhibitory potential against α-amylase. Conversely, the presence of electron-withdrawing groups can also lead to potent inhibition, suggesting a complex interaction with the enzyme's active site.

Comparative Enzyme Inhibition Data:
Compound ClassDerivative Substituentα-Amylase Inhibition IC50 (µM)Proteinase K Inhibition IC50 (µM)
Pyrimidine-Linked Acylthiourea4-OCH31.11 ± 0.011.25 ± 0.02
4-CH31.14 ± 0.041.35 ± 0.01
4-Cl1.15 ± 0.011.38 ± 0.03
4-F1.17 ± 0.021.45 ± 0.04
Acarbose (Reference)-1.02 ± 0.02-

Table 3: In vitro enzyme inhibitory activity of selected Pyrimidine-Linked Acylthiourea derivatives.[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure based on methodologies commonly cited in the evaluation of anticancer thiourea derivatives.[6]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The thiourea derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours. A control group receives medium with the same concentration of DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

α-Amylase Inhibition Assay

This is a generalized protocol for assessing the α-amylase inhibitory activity of thiourea derivatives.[8][9]

  • Enzyme and Substrate Preparation: A solution of α-amylase (e.g., from porcine pancreas) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9). A 1% starch solution is prepared by dissolving soluble starch in the same buffer.

  • Inhibitor Incubation: 200 µL of the thiourea derivative solution (at various concentrations) is pre-incubated with 200 µL of the α-amylase solution at 37°C for 20 minutes.

  • Enzymatic Reaction: 200 µL of the starch solution is added to the mixture to initiate the reaction. The mixture is then incubated at 37°C for 15 minutes.

  • Reaction Termination and Color Development: The reaction is stopped by adding 400 µL of dinitrosalicylic acid (DNS) color reagent. The mixture is then heated in a boiling water bath for 5 minutes.

  • Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm. Acarbose is typically used as a positive control.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized SAR logic, an experimental workflow for anticancer screening, and a simplified signaling pathway targeted by some thiourea derivatives.

SAR_Logic cluster_0 Thiourea Scaffold cluster_1 Substituent Properties (R1, R2) cluster_2 Biological Activity Scaffold R1-NH- C=S -NH-R2 Aromatic Aromatic/Heterocyclic Scaffold->Aromatic Electronic Electronic Effects (EWG/EDG) Scaffold->Electronic Steric Steric Hindrance Scaffold->Steric Lipophilicity Lipophilicity Scaffold->Lipophilicity Activity Enhanced Potency & Selectivity Aromatic->Activity Electronic->Activity Steric->Activity Lipophilicity->Activity Anticancer_Screening_Workflow start Synthesis of Thiourea Derivatives char Characterization (NMR, IR, Mass Spec) start->char screen In vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) char->screen ic50 Determine IC50 Values screen->ic50 sar Structure-Activity Relationship Analysis ic50->sar mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) sar->mechanism lead Lead Compound Identification mechanism->lead EGFR_Signaling_Pathway EGFR EGFR P P EGFR->P Autophosphorylation Thiourea Thiourea Derivative (Inhibitor) Thiourea->EGFR Inhibits ATP Binding Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

References

A Comparative Guide to the Synthesis of N,N'-Diethylthiourea for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary methods for the synthesis of N,N'-Diethylthiourea, a crucial reagent in various chemical and pharmaceutical applications. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to replicate and verify published synthesis methods for this compound. Detailed experimental protocols, quantitative data, and characterization methods are provided to ensure reproducibility and accurate verification of the final product.

Comparison of Synthesis Methods

Two prevalent methods for the synthesis of this compound are the reaction of ethylamine with carbon disulfide and the reaction of ethyl isothiocyanate with ethylamine. The following table summarizes the key quantitative parameters of these two approaches.

ParameterMethod 1: Ethylamine + Carbon DisulfideMethod 2: Ethyl Isothiocyanate + Ethylamine
Starting Materials Ethylamine, Carbon DisulfideEthyl isothiocyanate, Ethylamine
Reaction Time 1-12 hours1-2 hours
Reaction Temperature 60 °CRoom Temperature
Solvent Water or EthanolTetrahydrofuran (THF) or Ether
Reported Yield High (exact value for diethyl derivative not specified in reviewed literature)Generally high (exact value for diethyl derivative not specified in reviewed literature)
Byproducts Hydrogen Sulfide (H₂S)None
Safety Considerations Carbon disulfide is highly flammable and toxic. Hydrogen sulfide is a toxic gas.Ethyl isothiocyanate is a lachrymator and should be handled in a fume hood.

Experimental Protocols

Below are the detailed experimental methodologies for the two synthesis routes.

Method 1: Synthesis from Ethylamine and Carbon Disulfide

This protocol is adapted from established procedures for the synthesis of N,N'-disubstituted thioureas.

Materials:

  • Ethylamine (aqueous solution)

  • Carbon Disulfide (CS₂)

  • Ethanol (optional, as solvent)

  • Deionized Water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a solution of ethylamine (2.0 equivalents) in water or ethanol.

  • While stirring the ethylamine solution at room temperature, slowly add carbon disulfide (1.0 equivalent) dropwise. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified product in a vacuum oven.

Method 2: Synthesis from Ethyl Isothiocyanate and Ethylamine

This method is a straightforward nucleophilic addition reaction.

Materials:

  • Ethyl isothiocyanate

  • Ethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl isothiocyanate (1.0 equivalent) in anhydrous THF.

  • To the stirred solution, add ethylamine (1.0 equivalent) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using TLC.

  • The this compound product often precipitates out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified product.

Product Verification

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic methods.

  • Melting Point: The expected melting point of this compound is in the range of 76-78 °C.[1]

  • Spectroscopic Analysis: The structure should be confirmed by comparing the obtained ¹H NMR, ¹³C NMR, and IR spectra with reference data.

Visualizing the Synthesis and Verification Workflow

The following diagrams illustrate the logical flow of the synthesis and verification processes.

Synthesis_Workflow cluster_method1 Method 1 cluster_method2 Method 2 M1_Start Ethylamine + Carbon Disulfide M1_React Reaction (60°C, 4-6h) M1_Start->M1_React M1_Precipitate Precipitation (Ice Bath) M1_React->M1_Precipitate M1_Filter Filtration & Washing M1_Precipitate->M1_Filter Purify Recrystallization M1_Filter->Purify M2_Start Ethyl Isothiocyanate + Ethylamine M2_React Reaction (RT, 1-2h) M2_Start->M2_React M2_Isolate Isolation (Precipitation/Evaporation) M2_React->M2_Isolate M2_Isolate->Purify Dry Drying Purify->Dry Product This compound Dry->Product

Caption: Logical workflow for the synthesis of this compound.

Verification_Workflow Start Synthesized Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR IR IR Spectroscopy Start->IR Compare Compare with Reference Data MP->Compare NMR->Compare IR->Compare Result Verified this compound Compare->Result

Caption: Experimental workflow for the verification of this compound.

References

Safety Operating Guide

Proper Disposal of N,N'-Diethylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of N,N'-Diethylthiourea are critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must comply with all local, regional, and national regulations.[1] Under no circumstances should this compound or its empty containers be disposed of in regular waste streams or flushed down the drain.[1][2]

Hazard Profile and Safety Summary

This compound presents several health and environmental hazards. It is harmful if swallowed or in contact with skin, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer.[1][3][4][5] It is also harmful to aquatic life with long-lasting effects.[1][3] Adherence to strict safety protocols is mandatory when handling this chemical.

ParameterInformationSource
Waste Classification Hazardous Waste[1]
Primary Disposal Route Approved waste disposal plant or licensed professional waste disposal service.[1][2][4][6]
Environmental Precautions Do not allow to enter drains or the environment.[1][7][1][7]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (safety goggles with side-shields), and a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[4]
Accidental Spill Response Evacuate personnel, ensure adequate ventilation, and avoid dust formation. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable, labeled container for disposal.[8][8]

Procedural Guidance for Disposal

Two primary strategies for the disposal of this compound are available: collection for professional disposal and in-laboratory chemical neutralization prior to disposal. The choice of method depends on institutional policies, available facilities, and local regulations.

Method 1: Collection for Professional Disposal (Recommended)

This is the most common and recommended procedure for laboratories.

Step 1: Waste Segregation and Collection

  • Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Do not mix this compound waste with other incompatible waste streams.

  • Contaminated labware, such as gloves and weighing paper, must also be placed in the designated solid hazardous waste container.[9]

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

Step 4: Arrangement for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

Method 2: In-Laboratory Chemical Neutralization (Expert Use Only)

This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with institutional and local regulations. The following protocol is based on the oxidative degradation of thiourea compounds.

Experimental Protocol: Oxidative Degradation

This method is adapted from the treatment of thiourea in acidic cleaning wastes, which demonstrated over 99% removal.[10]

Materials:

  • This compound waste

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) or other suitable base to make the solution alkaline

  • Suitable reaction vessel

  • Stirring apparatus

  • pH meter

Procedure:

  • Preparation: In a suitable container within a chemical fume hood, dissolve the this compound waste in water.

  • Alkalinization: Adjust the pH of the solution to an alkaline state using a suitable base.

  • Oxidation: Slowly and carefully add hydrogen peroxide to the alkaline solution while stirring. The reaction can be exothermic.[10]

  • Reaction: Allow the mixture to react for several hours with continued stirring. The reaction time may vary depending on the concentration of the thiourea compound.[10]

  • Neutralization and Disposal: After the reaction is complete, verify the absence of thiourea through appropriate analytical methods. Neutralize the final solution with a suitable acid or base as required. The final solution may be disposed of down the drain with copious amounts of water, only if this is in accordance with local regulations and has been approved by your EHS office.

Disposal Workflow

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste Generated characterize Characterize Waste: - Solid - Contaminated Labware start->characterize segregate Segregate Waste in Labeled, Sealed Container characterize->segregate storage Store in Designated Satellite Accumulation Area segregate->storage disposal_decision Disposal Method? storage->disposal_decision professional_disposal Contact EHS for Professional Disposal disposal_decision->professional_disposal Recommended neutralization In-Lab Chemical Neutralization (Expert Use) disposal_decision->neutralization If Permitted end End: Waste Properly Disposed professional_disposal->end protocol Follow Oxidative Degradation Protocol neutralization->protocol verification Verify Complete Degradation protocol->verification verification->segregate Incomplete final_disposal Dispose of Treated Solution per EHS Guidance verification->final_disposal Successful final_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N,N'-Diethylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N,N'-Diethylthiourea. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Safety Data

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause an allergic skin reaction.[1][2][3][4] Furthermore, it is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[2][4] Prolonged or repeated exposure can cause damage to organs, specifically the thyroid.[1][4]

Key Quantitative Data:

PropertyValueSource
Molecular Formula C₅H₁₂N₂S[1]
Molecular Weight 132.23 g/mol [1]
Appearance White to buff-colored solid/powder[1][5]
Melting Point 75 - 79 °C / 167 - 174.2 °F[1]
Flash Point 186 °C / 366.8 °F[1]
pH 7 (38 g/l aqueous solution)[1]
Octanol/Water Partition Coefficient (log Kow) 0.57[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationsRationale
Eye/Face Protection Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[1][4][6][7] A face shield is recommended for splash protection.[4][7]Protects eyes from splashes or airborne particles of the chemical.[7]
Skin & Body Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[7] Inspect before use.[7]- Clothing: Lab coat and a chemical-resistant apron for larger quantities.[7] Impervious clothing should fully cover exposed skin.[1][6][7]Minimizes the risk of skin absorption and allergic skin reactions.[7] Provides a barrier against accidental spills.[7]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) when outside a fume hood.[1][7][8] A full-face supplied-air respirator is recommended for higher exposure potential.[7]Prevents inhalation of harmful dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designate Work Area: Ensure the designated handling area is clean, uncluttered, and in a well-ventilated space, preferably within a chemical fume hood.[1][7]

  • Surface Protection: Cover the work surface with absorbent bench paper.[7]

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][7]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Weighing and Transferring:

  • Minimize Dust: To control airborne particles, conduct all weighing and transferring of the powder within a chemical fume hood or a powder weighing station.[7]

  • Use Appropriate Tools: Use a dedicated, clean spatula for transferring the powder. Avoid pouring directly from the main container to minimize dust generation.[7]

  • Accurate Measurement: Place a clean weigh boat on an analytical balance and tare it. Carefully transfer the desired amount of this compound and record the exact weight.

General Handling:

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][3][6]

  • Hygiene: Wash hands and face thoroughly after handling the substance and before breaks.[1][3][4][6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, stored locked up.[1][5][8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][9]
Skin Contact Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[1][3] If skin irritation or a rash develops, seek medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[1][4][8] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a POISON CENTER or ophthalmologist immediately.
Ingestion Do NOT induce vomiting. [9] Have the conscious victim rinse their mouth and drink one or two glasses of water to dilute the chemical.[1][9] Call a POISON CENTER or doctor immediately for advice.[1][3]

Chemical Spill Response Workflow:

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition dampen Dampen Spilled Solid with 60-70% Ethanol ignition->dampen transfer Transfer Dampened Material to a Labeled, Sealable Container dampen->transfer cleanup Clean Spill Area with Absorbent Paper Dampened with 60-70% Ethanol transfer->cleanup bag Seal Contaminated Materials in a Vapor-Tight Plastic Bag cleanup->bag decontaminate Wash Surface with Ethanol, followed by Soap and Water bag->decontaminate disposal Dispose of Waste via Approved Channels decontaminate->disposal end Area Safe for Re-entry disposal->end

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect surplus and non-recyclable solutions in their original or other suitable, labeled containers. Do not mix with other waste.

  • Regulatory Compliance: All waste material must be disposed of in accordance with local, regional, and national regulations. Engage a licensed professional waste disposal service.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Environmental Protection: Do not allow the product or its containers to enter drains or waterways, as it is harmful to aquatic life.[4] Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.